3-Isopropylthiophenol
Description
Structure
3D Structure
Properties
CAS No. |
178959-93-8 |
|---|---|
Molecular Formula |
C9H12S |
Molecular Weight |
152.26 g/mol |
IUPAC Name |
3-propan-2-ylbenzenethiol |
InChI |
InChI=1S/C9H12S/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 |
InChI Key |
AELUMDDQRLJQRX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)S |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)S |
Synonyms |
Benzenethiol, 3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isopropylthiophenol: Chemical Properties and Structure
Disclaimer: Publicly available scientific data specifically for 3-Isopropylthiophenol is limited. This guide compiles available information and provides data for structurally similar compounds for reference. All data not explicitly cited for this compound should be treated as estimations based on analogous compounds.
Introduction
This compound is an aromatic thiol compound with a molecular structure featuring an isopropyl group and a thiol functional group attached to a benzene ring at the meta position. Aromatic thiols are important intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the sulfur atom and the substitution pattern on the aromatic ring dictates the chemical reactivity and physical properties of these molecules. Due to the limited specific data on this compound, this guide will also reference data for the analogous compound, 3-isopropylphenol, and the isomeric 4-isopropylthiophenol to provide a comparative context for its potential properties and reactivity.
Chemical and Physical Properties
| Property | This compound (Estimated/Analog Data) | 3-Isopropylphenol[1][2][3] | 4-Isopropylthiophenol[4][5][6][7][8] |
| CAS Number | Not Found | 618-45-1 | 4946-14-9 |
| Molecular Formula | C₉H₁₂S | C₉H₁₂O | C₉H₁₂S |
| Molecular Weight | 152.26 g/mol | 136.19 g/mol | 152.26 g/mol |
| Boiling Point | Estimated to be similar to 4-isomer | 228-229 °C @ 760 mmHg | 215.1 °C @ 760 mmHg |
| Melting Point | Not Found | 23-26 °C | Not available |
| Density | Estimated to be similar to 4-isomer | 0.994 g/mL @ 25 °C | 0.979 g/mL @ 25 °C |
| Appearance | Likely a colorless to yellow liquid with a strong stench[6][9] | Yellow to brown liquid to solid | Colorless to light yellow liquid |
| Solubility | Likely soluble in organic solvents, sparingly soluble in water[4][8] | Soluble in alcohol, slightly soluble in water | Soluble in alcohol and benzene, low solubility in water |
| Flash Point | Estimated to be similar to 4-isomer | 104.44 °C | 86.4 °C |
Chemical Structure and Reactivity
The structure of this compound consists of a benzene ring substituted with an isopropyl group at position 3 and a thiol group at position 1. The thiol group (-SH) is the primary site of reactivity, exhibiting nucleophilic character and susceptibility to oxidation.
Synthesis
A general synthetic route to substituted thiophenols, such as this compound, can be conceptualized through a multi-step process starting from a readily available precursor like 3-isopropylaniline. A common method involves the diazotization of the corresponding aniline followed by reaction with a sulfur-containing nucleophile.
References
- 1. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]
- 2. 3-Isopropylphenol | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-ISOPROPYLPHENOL | 618-45-1 [chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chemnet.com [chemnet.com]
- 6. fishersci.com [fishersci.com]
- 7. (4-Isopropyl)thiophenol | 4946-14-9 [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Data of 3-Isopropylthiophenol: A Technical Guide
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic characteristics of 3-Isopropylthiophenol.
The NMR spectra are predicted by analyzing the known spectra of thiophenol and cumene (isopropylbenzene). The substitution pattern on the benzene ring will influence the chemical shifts and coupling constants of the aromatic protons.
¹H NMR (Proton NMR) Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the thiol proton.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H | 7.0 - 7.3 | Multiplet | 4H | |
| -SH | 3.4 - 3.6 | Singlet | 1H | |
| -CH(CH₃)₂ | 2.8 - 3.0 | Septet | 1H | ~6.9 |
| -CH(CH ₃)₂ | 1.2 - 1.3 | Doublet | 6H | ~6.9 |
Rationale for Prediction:
-
Aromatic Protons (Ar-H): In thiophenol, the aromatic protons appear as a multiplet between δ 7.0 and 7.4 ppm. In cumene, these protons are observed in a similar region[1][2]. The 3-substitution pattern in this compound will lead to a complex multiplet for the four aromatic protons.
-
Thiol Proton (-SH): The thiol proton in thiophenol typically appears as a singlet around δ 3.4 ppm[3][4]. Its chemical shift can be variable and may be concentration-dependent.
-
Isopropyl Group Protons (-CH(CH₃)₂): In cumene, the methine proton of the isopropyl group is a septet around δ 2.9 ppm, and the methyl protons are a doublet at approximately δ 1.2 ppm, with a coupling constant of about 6.9 Hz[1][2]. Similar shifts are expected for this compound.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the isopropyl group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-S (Ar) | 128 - 132 |
| C-isopropyl (Ar) | 148 - 152 |
| CH (Ar) | 124 - 130 |
| C H(CH₃)₂ | 33 - 37 |
| -CH(C H₃)₂ | 22 - 26 |
Rationale for Prediction:
-
Aromatic Carbons: In thiophenol, the carbon attached to the sulfur atom (C-S) resonates around δ 129 ppm, and other aromatic carbons are found between δ 125 and 130 ppm[5]. For cumene, the carbon attached to the isopropyl group is at about δ 149 ppm, with other aromatic carbons in the δ 124-129 ppm range[6][7]. By combining these, we can estimate the chemical shifts for the substituted benzene ring in this compound.
-
Isopropyl Group Carbons: The methine carbon in cumene appears around δ 34 ppm, and the methyl carbons are at approximately δ 24 ppm[6][7]. These are expected to be similar in this compound.
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2550 | S-H stretch | Thiol |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2970 | C-H stretch | Isopropyl (Alkyl) |
| 1450 - 1600 | C=C stretch | Aromatic ring |
| 680 - 780 | C-H bend (out-of-plane) | Substituted aromatic |
| ~700 | C-S stretch | Thiophenol |
Rationale for Prediction:
-
S-H Stretch: The S-H stretching vibration in thiols is typically a weak band appearing around 2550 cm⁻¹[8].
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹[9].
-
Alkyl C-H Stretch: The isopropyl group will show C-H stretching absorptions in the 2850-2970 cm⁻¹ range[9].
-
Aromatic C=C Stretch: Benzene ring C=C stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹[9].
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations for a meta-disubstituted benzene ring are expected in the 680-780 cm⁻¹ region.
-
C-S Stretch: The C-S stretching vibration for thiophenol is reported to be around 698 cm⁻¹[8].
The mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 137 | [M - CH₃]⁺ |
| 109 | [M - C₃H₇]⁺ or [C₆H₅S]⁺ |
| 77 | [C₆H₅]⁺ |
Rationale for Prediction:
-
Molecular Ion ([M]⁺): The molecular weight of this compound (C₉H₁₂S) is 152.26 g/mol , so the molecular ion peak is expected at m/z 152.
-
[M - CH₃]⁺: Loss of a methyl group from the isopropyl substituent is a common fragmentation pathway for isopropyl-substituted aromatic compounds, as seen in the mass spectrum of cumene, which would result in a fragment at m/z 137[10][11].
-
[M - C₃H₇]⁺ or [C₆H₅S]⁺: Cleavage of the entire isopropyl group would lead to a fragment at m/z 109, corresponding to the thiophenol cation. This is analogous to the loss of the alkyl group in cumene to give a phenyl cation[10].
-
[C₆H₅]⁺: Loss of the SH group from the thiophenol fragment could lead to a phenyl cation at m/z 77, a common fragment in the mass spectra of benzene derivatives[10].
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for a liquid sample such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
-
Sample Introduction: For a volatile liquid, direct injection or infusion via a syringe pump into the ion source is suitable. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis and identification of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Cumene(98-82-8) 1H NMR [m.chemicalbook.com]
- 2. C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spectrabase.com [spectrabase.com]
- 4. Thiophenol(108-98-5) 1H NMR spectrum [chemicalbook.com]
- 5. Thiophenol(108-98-5) 13C NMR spectrum [chemicalbook.com]
- 6. Cumene(98-82-8) 13C NMR [m.chemicalbook.com]
- 7. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Infra-red spectra of thiophenol and thioglycollic acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. docbrown.info [docbrown.info]
- 10. docbrown.info [docbrown.info]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Isopropylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3-Isopropylthiophenol (CAS No. 24574-03-6) is limited in publicly available scientific literature. The following guide has been compiled using data from structurally similar compounds, particularly its isomer 4-Isopropylthiophenol, and established principles of organic chemistry to predict its characteristics. All data presented for comparison should be considered estimates and require experimental validation.
Executive Summary
This compound is an aromatic thiol compound with potential applications in organic synthesis, particularly as an intermediate in the pharmaceutical and agrochemical industries. Its structure, featuring a thiol group and an isopropyl substituent on a benzene ring, dictates its reactivity, making it a subject of interest for creating more complex molecules. This guide provides a summary of its predicted physical and chemical properties, expected spectroscopic characteristics, and general experimental protocols relevant to its synthesis and reactivity.
Physical and Chemical Properties
The physical properties of this compound are anticipated to be similar to those of its isomers and other alkylated thiophenols. The following table summarizes these predicted and comparative values.
| Property | Predicted/Comparative Value for this compound | Reference Data (4-Isopropylthiophenol) |
| Molecular Formula | C₉H₁₂S | C₉H₁₂S |
| Molecular Weight | 152.26 g/mol | 152.26 g/mol [1][2] |
| CAS Number | 24574-03-6 | 4946-14-9[1] |
| Appearance | Expected to be a colorless to light yellow liquid | Clear, colorless to light yellow liquid[1][2] |
| Odor | Strong, unpleasant, characteristic stench of thiols | Stench[1][3] |
| Boiling Point | Estimated to be similar to the 4-isomer | 99-100 °C at 14 mmHg[1] |
| Density | Estimated to be ~0.98 g/mL at 25 °C | 0.979 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | Estimated to be ~1.55 | 1.552[1] |
| pKa | Estimated to be similar to other thiophenols | 6.79 ± 0.10 (Predicted)[1] |
| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, ether, benzene) and have low solubility in water. | Soluble in alcohol and benzene; low solubility in water.[4][5] |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Characteristics for this compound |
| ¹H NMR | - Aromatic protons: Complex multiplets in the range of δ 7.0-7.4 ppm. The meta-substitution pattern will lead to a distinct splitting pattern for the four aromatic protons.- SH proton: A singlet around δ 3.0-4.0 ppm, which is exchangeable with D₂O.- Isopropyl CH: A septet around δ 2.9-3.1 ppm.- Isopropyl CH₃: A doublet around δ 1.2-1.3 ppm. |
| ¹³C NMR | - Aromatic carbons: Multiple signals in the range of δ 120-150 ppm. The carbon attached to the sulfur atom (C-S) would be in the lower end of this range, while the isopropyl-substituted carbon would be at the higher end.- Isopropyl CH: A signal around δ 34 ppm.- Isopropyl CH₃: A signal around δ 24 ppm. |
| IR Spectroscopy | - S-H stretch: A weak, sharp absorption band around 2550-2600 cm⁻¹.- C-S stretch: An absorption band in the fingerprint region.- Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.- Aromatic C=C stretch: Absorption bands in the 1450-1600 cm⁻¹ region.- C-H bends (aromatic): Strong absorptions in the 690-900 cm⁻¹ range, characteristic of the meta-substitution pattern. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 152.- Major Fragments: Loss of the isopropyl group ([M-43]⁺) leading to a fragment at m/z = 109. Other fragmentation patterns typical of aromatic thiols would also be expected.[6] |
Chemical Reactivity and Stability
Reactivity: this compound is expected to exhibit reactivity typical of aromatic thiols.
-
Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents will convert it to the corresponding disulfide (3,3'-diisopropyldiphenyl disulfide). Stronger oxidizing agents can lead to the formation of sulfonic acids.
-
Nucleophilicity: The thiolate anion, formed by deprotonation of the thiol, is a strong nucleophile. It can participate in nucleophilic substitution and addition reactions. For example, it can react with alkyl halides to form thioethers.[1][4][7]
-
Acidity: The thiol proton is weakly acidic, with a pKa expected to be around 6-7, similar to other thiophenols. It will react with strong bases to form the corresponding thiolate salt.
Stability: The compound is likely to be sensitive to air, with the potential for slow oxidation to the disulfide over time.[8] It should be stored under an inert atmosphere in a cool, dark place.
Experimental Protocols
General Synthesis of this compound (Leuckart Reaction followed by Diazotization)
A common route for the synthesis of thiophenols involves the reduction of the corresponding sulfonyl chloride or through the Sandmeyer-type reaction of a diazonium salt. Below is a generalized protocol for the synthesis starting from 3-isopropylaniline.
Methodology:
-
Diazotization of 3-Isopropylaniline:
-
Dissolve 3-isopropylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
The resulting solution contains the 3-isopropyldiazonium salt.
-
-
Reaction with a Sulfur Reagent:
-
In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate.
-
Slowly add the cold diazonium salt solution to the xanthate solution. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, the mixture is typically warmed to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
-
Hydrolysis and Isolation:
-
The intermediate xanthate ester is then hydrolyzed, typically by heating with a strong base like sodium hydroxide.
-
After hydrolysis, the reaction mixture is cooled and acidified to protonate the thiolate and precipitate the crude this compound.
-
The crude product can be extracted with an organic solvent (e.g., ether), washed, dried, and purified by vacuum distillation.
-
Oxidation to 3,3'-Diisopropyldiphenyl Disulfide
This protocol describes a typical oxidation reaction of a thiophenol.
Methodology:
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or dichloromethane.
-
Oxidation: Add a mild oxidizing agent. A simple method is to bubble air through the solution, often in the presence of a catalytic amount of base or a transition metal catalyst. Alternatively, a stoichiometric amount of an oxidizing agent like iodine (I₂) or hydrogen peroxide (H₂O₂) can be used.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction mixture is worked up to remove the catalyst and any byproducts. The solvent is evaporated, and the resulting crude disulfide can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for General Thiophenol Synthesis
Caption: General synthetic pathway for this compound.
Characteristic Reaction: Oxidation to Disulfide
Caption: Oxidation of this compound to its disulfide.
References
- 1. (4-Isopropyl)thiophenol | 4946-14-9 [chemicalbook.com]
- 2. 3228-03-3 CAS MSDS (5-ISOPROPYL-3-METHYLPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
3-Isopropylthiophenol CAS number and molecular formula
Please Note: The initial request for "3-Isopropylthiophenol" did not yield a readily available compound with significant published data. The following guide pertains to the commercially available and well-documented positional isomer, 4-Isopropylthiophenol .
CAS Number: 4946-14-9 Molecular Formula: C₉H₁₂S
This technical guide provides a comprehensive overview of 4-Isopropylthiophenol, a versatile aromatic thiol compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemical properties, synthesis, and applications of this compound.
Chemical and Physical Properties
4-Isopropylthiophenol, also known as p-isopropylbenzenethiol, is a colorless to pale yellow liquid with a characteristic strong odor. It is a key intermediate in various chemical syntheses due to the reactivity of its thiol group.
| Property | Value | Reference(s) |
| Molecular Weight | 152.26 g/mol | [1][2] |
| Boiling Point | 99-100 °C at 14 mmHg | [2] |
| Density | 0.979 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.552 (lit.) | [2] |
| Flash Point | 106 °C | [3] |
| Solubility | Soluble in alcohol and benzene. | [3] |
Applications in Research and Development
4-Isopropylthiophenol is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Its nucleophilic thiol group readily participates in a variety of chemical transformations, making it a versatile reagent for constructing more complex molecules.
Key application areas include:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4] The incorporation of the 4-isopropylthiophenyl moiety can influence the biological activity and pharmacokinetic properties of drug candidates.
-
Agrochemical Development: This compound is utilized in the creation of new pesticides and herbicides.[4]
-
Organic Synthesis: It is employed in a range of reactions, including nucleophilic substitution and oxidation to disulfides, to create diverse molecular architectures.[4]
Experimental Protocols
Detailed methodologies for key reactions involving 4-Isopropylthiophenol are outlined below.
Oxidation to 1,2-bis(4-isopropylphenyl) disulfide
This protocol describes the synthesis of the corresponding disulfide through oxidation.
Materials:
-
4-Isopropylthiophenol
-
Activated Carbon
-
Xylene
-
Air source
Procedure:
-
In a reaction vessel, dissolve 4-Isopropylthiophenol in xylene.
-
Add activated carbon to the solution.
-
Heat the mixture while bubbling air through it.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, filter the activated carbon from the reaction mixture.
-
Remove the xylene under reduced pressure to yield the crude 1,2-bis(4-isopropylphenyl) disulfide.
-
Purify the product by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution with 2-chloro-3-formylquinolines
This procedure details the reaction of 4-Isopropylthiophenol with a heterocyclic electrophile.[2]
Materials:
-
4-Isopropylthiophenol
-
2-chloro-3-formylquinoline
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a dry reaction flask under an inert atmosphere, suspend sodium hydride in DMSO.
-
Slowly add a solution of 4-Isopropylthiophenol in DMSO to the suspension at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the thiolate.
-
Add a solution of 2-chloro-3-formylquinoline in DMSO to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting 2-(4-isopropylphenylthio)quinoline-3-carbaldehyde by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Isopropylthiophenol
Introduction
3-Isopropylthiophenol is an aromatic thiol compound with potential applications in organic synthesis, including the preparation of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various solvents and its stability under different environmental conditions is crucial for its effective use in research and development. This technical guide aims to provide a comprehensive overview of these properties, drawing comparisons with the more extensively studied 4-isopropylthiophenol, and to furnish researchers with detailed experimental protocols for empirical determination.
Physicochemical Properties of Isopropylthiophenol Isomers
While specific data for this compound is scarce, the properties of 4-isopropylthiophenol provide a useful reference point.
Table 1: Physicochemical Properties of 4-Isopropylthiophenol
| Property | Value |
| CAS Number | 4946-14-9[1][2][3][4] |
| Molecular Formula | C₉H₁₂S[4] |
| Molecular Weight | 152.26 g/mol [4] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 99-100 °C at 14 mmHg[3] |
| Density | 0.979 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.552[4] |
Solubility Profile
For a compound like this compound, solubility is dictated by the interplay of its nonpolar isopropyl and benzene components and the polar thiol group. It is expected to be sparingly soluble in water and readily soluble in organic solvents.
Table 2: Qualitative Solubility of 4-Isopropylthiophenol
| Solvent | Solubility | Reference |
| Water | Low solubility | [1] |
| Ethanol | Soluble | [1] |
| Ether | Soluble | [1] |
| Benzene | Soluble | [5] |
Stability Profile
The stability of thiophenols is significantly influenced by their susceptibility to oxidation. The thiol group (-SH) can be readily oxidized to form a disulfide bond (-S-S-), particularly in the presence of air or other oxidizing agents.
Key Stability Considerations for Isopropylthiophenol:
-
Air Sensitivity: 4-Isopropylthiophenol is reported to be air-sensitive, suggesting that it can be oxidized upon exposure to air.[3] This is a common characteristic of thiols.
-
Incompatible Materials: It is incompatible with strong oxidizing agents.[3]
-
Thermal Decomposition: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[3]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3]
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of a compound in various solvents by visual assessment.
Materials:
-
This compound
-
A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane, dimethyl sulfoxide)
-
Glass vials with screw caps
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a readily soluble solvent if the compound is a solid. If it is a liquid, it can be used directly.
-
Initial Screening:
-
To a series of labeled vials, add a known volume (e.g., 1 mL) of each test solvent.
-
Add a small, pre-weighed amount of this compound (e.g., 10 mg) to each vial.
-
Cap the vials and vortex for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution. If the compound dissolves completely, it is considered soluble at that concentration.
-
-
Quantitative Determination (for sparingly soluble compounds):
-
If the compound is not fully soluble in the initial screening, prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.
-
Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
-
Data Reporting: Report the solubility in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L) at a specified temperature.
Caption: A generalized workflow for determining the solubility of a compound.
Protocol for Stability Assessment
This protocol describes a method to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., pH 4, 7, 9 buffers)
-
Temperature-controlled chambers/ovens
-
Light exposure chamber (photostability chamber)
-
Inert gas (e.g., nitrogen or argon)
-
Analytical instrumentation for quantification (e.g., HPLC with a stability-indicating method)
Procedure:
-
Forced Degradation Studies:
-
Hydrolytic Stability: Dissolve this compound in solutions of different pH (acidic, neutral, basic) and store at an elevated temperature (e.g., 50 °C).
-
Thermal Stability: Store samples of the neat compound (or in a suitable solvent) at elevated temperatures (e.g., 50 °C, 70 °C) in the dark.
-
Photostability: Expose samples of the compound to controlled light conditions in a photostability chamber. A control sample should be kept in the dark.
-
Oxidative Stability: Expose the compound to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) or bubble air through a solution of the compound. A control sample should be maintained under an inert atmosphere.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation over time for each condition.
-
Identify and, if possible, characterize the major degradation products.
-
Caption: A simplified diagram illustrating the oxidative degradation of a thiophenol to a disulfide.
Conclusion
While specific quantitative data on the solubility and stability of this compound is not widely documented, its chemical structure suggests it behaves as a typical aromatic thiol. It is expected to be soluble in organic solvents and have limited aqueous solubility. Its primary stability concern is oxidation of the thiol group, particularly when exposed to air or other oxidizing agents. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, which is essential for its successful application in drug development and other scientific endeavors.
References
Potential Applications of 3-Isopropylthiophenol in Organic Chemistry: A Technical Guide
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the synthesis, properties, and applications of 3-isopropylthiophenol. Much of the following guide is based on established principles of organic chemistry and comparative analysis with structurally related compounds, such as its isomer 4-isopropylthiophenol and other 3-substituted thiophenols. This document is intended for researchers, scientists, and drug development professionals as a guide to the probable characteristics and potential uses of this compound.
Introduction
This compound, a substituted aromatic thiol, presents a unique combination of a nucleophilic sulfur moiety and a sterically influencing isopropyl group at the meta position of the benzene ring. This substitution pattern is anticipated to influence its reactivity and the properties of its derivatives, making it a potentially valuable, yet underexplored, building block in organic synthesis. Its applications are predicted to span from the synthesis of fine chemicals and polymers to the development of novel agrochemicals and active pharmaceutical ingredients (APIs). The presence of the thiol group offers a versatile handle for a wide array of chemical transformations, while the isopropyl group can modulate lipophilicity, metabolic stability, and molecular interactions of the resulting compounds.
Physicochemical Properties (Predicted and Comparative)
Specific experimental data for this compound is scarce. However, its properties can be estimated by comparing them with those of its precursor, 3-isopropylphenol, and its isomer, 4-isopropylthiophenol.
| Property | 3-Isopropylphenol[1][2][3] | 4-Isopropylthiophenol[4][5][6][7][8] | This compound (Predicted) |
| Molecular Formula | C9H12O | C9H12S | C9H12S |
| Molecular Weight | 136.19 g/mol | 152.26 g/mol | 152.26 g/mol |
| Appearance | Liquid at room temp. | Colorless to light yellow liquid | Colorless to light yellow liquid with a strong odor |
| Boiling Point | 228 °C | 99-100 °C at 14 mmHg | Expected to be similar to the 4-isomer |
| Melting Point | 25-26 °C | Not available | Likely a low-melting solid or liquid |
| Density | 0.994 g/mL at 25 °C | 0.979 g/mL at 25 °C | ~0.98-1.0 g/mL at 25 °C |
| Refractive Index | n20/D 1.526 | n20/D 1.552 | ~1.55 |
| pKa | ~10 | ~6.8 | Expected to be in the range of 6.5-7.5 |
Synthesis of this compound
Newman-Kwart Rearrangement
The Newman-Kwart rearrangement is a robust method for converting phenols to thiophenols.[9][10][11][12] This would be a likely route starting from the commercially available 3-isopropylphenol.
Experimental Protocol (General):
-
O-Thiocarbamate Formation: To a solution of 3-isopropylphenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride or potassium carbonate. Stir the mixture until deprotonation is complete. Add N,N-dimethylthiocarbamoyl chloride dropwise at room temperature and stir until the reaction is complete (monitored by TLC). Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting O-(3-isopropylphenyl) dimethylthiocarbamate by crystallization or chromatography.
-
Thermal Rearrangement: Heat the purified O-aryl thiocarbamate, either neat or in a high-boiling solvent (e.g., diphenyl ether), to a high temperature (typically 200-300 °C) until the rearrangement to the S-aryl thiocarbamate is complete. The reaction can be monitored by TLC or GC-MS.
-
Hydrolysis: Hydrolyze the resulting S-(3-isopropylphenyl) dimethylthiocarbamate by refluxing with a strong base, such as aqueous or alcoholic sodium hydroxide or potassium hydroxide. After cooling, acidify the reaction mixture to protonate the thiolate and extract the this compound with an organic solvent. Purify the final product by distillation under reduced pressure.
Leuckart Thiophenol Reaction
This method involves the reaction of a diazonium salt, derived from 3-isopropylaniline, with a xanthate salt.[13][14][15][16]
Experimental Protocol (General):
-
Diazotization: Dissolve 3-isopropylaniline in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
-
Xanthate Coupling: In a separate flask, dissolve potassium ethyl xanthate in water. Add the cold diazonium salt solution to the xanthate solution. A solid or oil will form.
-
Hydrolysis: Heat the reaction mixture to hydrolyze the intermediate aryl xanthate. The thiophenol can then be isolated by steam distillation or extraction, followed by purification.
Potential Applications in Organic Synthesis
The reactivity of this compound is governed by the thiol group, which can act as a potent nucleophile, a reducing agent, or be transformed into various other sulfur-containing functional groups.
Nucleophilic Substitution Reactions
Thiophenols are excellent nucleophiles and will readily undergo S-alkylation and S-arylation reactions.
-
S-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base yields aryl alkyl sulfides. This is a fundamental transformation for introducing the 3-isopropylphenylthio moiety into a molecule.
Experimental Protocol (General for S-Alkylation): To a solution of this compound in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate or sodium hydroxide. Stir for a short period to form the thiolate. Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Perform an aqueous workup and extract the product with an organic solvent. Purify the resulting sulfide by chromatography or distillation.
-
Palladium-Catalyzed Cross-Coupling: this compound can be coupled with aryl halides or triflates using a palladium catalyst and a suitable ligand to form diaryl sulfides.[17][18][19] These structures are prevalent in medicinal chemistry and materials science.
Oxidation Reactions
-
Disulfide Formation: Mild oxidation of this compound, for example with iodine, hydrogen peroxide, or air in the presence of a catalyst, will lead to the corresponding disulfide.[20][21][22][23] Disulfides are important in their own right and can also serve as a protecting group for the thiol.
Experimental Protocol (General for Disulfide Formation): Dissolve this compound in a suitable solvent such as dichloromethane or methanol. Add a solution of the oxidizing agent (e.g., a slight excess of iodine in methanol) dropwise with stirring. The reaction is often rapid. Monitor the disappearance of the thiol by TLC. After completion, remove the solvent under reduced pressure. The product can be purified by recrystallization or chromatography.
-
Formation of Sulfonic Acids: Stronger oxidation will convert the thiol to the corresponding sulfonic acid, a highly polar functional group that can be used as a synthetic intermediate or to impart water solubility to a molecule.
Radical Reactions
The S-H bond of this compound can participate in radical reactions, for example, in the addition to alkenes and alkynes (thiol-ene and thiol-yne reactions).
Potential Applications in Drug Discovery and Agrochemicals
While no specific applications of this compound are documented, its structural motifs are relevant to medicinal and agrochemical chemistry.
-
As a Building Block for APIs: The 3-isopropylphenylthio group can be incorporated into larger molecules to modulate their biological activity. The isopropyl group can enhance binding to hydrophobic pockets in enzymes or receptors, and it can influence the metabolic stability of the compound. A patent for 3- or 4-monosubstituted phenol and thiophenol derivatives as H3 ligands suggests potential in treating inflammatory, allergic, and respiratory diseases.
-
In Agrochemicals: Many pesticides and herbicides contain thioether linkages.[4] this compound could serve as a precursor for new crop protection agents.
Conclusion
This compound is a chemical entity with significant, albeit largely unexplored, potential in organic chemistry. Based on the well-established reactivity of thiophenols, it is expected to be a versatile building block for the synthesis of a wide range of compounds. The development of efficient and specific synthetic routes to this compound will be crucial for unlocking its full potential in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. Further investigation into the specific properties and reactivity of this compound is warranted to fully characterize this promising molecule.
References
- 1. 3-ISOPROPYLPHENOL | 618-45-1 [chemicalbook.com]
- 2. 3-Isopropylphenol | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 4-Isopropylthiophenol [webbook.nist.gov]
- 6. (4-Isopropyl)thiophenol|lookchem [lookchem.com]
- 7. (4-Isopropyl)thiophenol | 4946-14-9 [chemicalbook.com]
- 8. 4-Isopropylthiophenol | 4946-14-9 | Benchchem [benchchem.com]
- 9. Newman-Kwart Rearrangement [organic-chemistry.org]
- 10. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 14. Leuckart Thiophenol Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Disulfide synthesis by S-S coupling [organic-chemistry.org]
An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Isopropylthiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and disposal information for 3-Isopropylthiophenol, a compound utilized in various organic synthesis applications, including the potential development of pharmaceuticals and agrochemicals.[1] Due to its hazardous properties, strict adherence to the protocols outlined in this document is imperative to ensure the safety of laboratory personnel and the protection of the environment.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The data presented below has been compiled from various safety data sheets for the closely related isomer, 4-Isopropylthiophenol, and should be considered representative.
| Property | Value |
| Molecular Formula | C9H12S |
| Molecular Weight | 152.26 g/mol [2] |
| Appearance | Colorless to light yellow liquid[3][4] |
| Odor | Stench[3][4] |
| Boiling Point | 99 - 100 °C @ 14 mmHg[2][3] |
| Flash Point | 106 °C / 222.8 °F[3] |
| Density | 0.979 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.552[2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[1] |
| Sensitivity | Air sensitive[4] |
Section 2: Hazard Identification and Toxicity
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3] |
| Acute aquatic hazard | Category 3 | H402: Harmful to aquatic life |
Summary of Toxicological Effects:
-
Ingestion: Harmful if swallowed, causing severe burns to the mouth and gastrointestinal tract.[5] Ingestion can lead to severe swelling, damage to delicate tissues, and a danger of perforation.[3]
-
Inhalation: Harmful if inhaled and may cause respiratory irritation.[3][4]
-
Skin Contact: Harmful in contact with skin and can cause severe chemical burns.[4][5] The material can be absorbed through the skin, potentially affecting the cardiovascular and central nervous systems.[5]
-
Eye Contact: Causes serious, potentially permanent, eye damage.[3][5] Vapors and mists can be extremely irritating.[5]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure risks.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment:
| PPE Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield may also be necessary. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Fire/flame resistant and impervious clothing is recommended.[6] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., NIOSH/MSHA or European Standard EN 149 approved).[3][6] |
General Hygiene Practices:
-
Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[3][7]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4][7]
Section 4: First Aid Measures
In the event of exposure, immediate medical attention is required.[3][4]
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting.[3][4] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[3] |
| Skin Contact | Immediately take off all contaminated clothing.[3][4] Rinse skin with plenty of water for at least 15 minutes.[3][4] Seek immediate medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids.[3][4] Remove contact lenses, if present and easy to do.[3][4] Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3][4] |
Section 5: Spill and Leak Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3][4]
Methodology for Spill Cleanup:
-
Evacuate and Secure: Immediately clear the area of all personnel and move upwind of the spill.[5]
-
Personal Protection: Before attempting cleanup, don the appropriate personal protective equipment as detailed in Section 3.[5]
-
Ventilation: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.[3]
-
Containment: Soak up the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][4] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[3][4][5]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the container and its contents as hazardous waste in accordance with all local, regional, and national regulations.[3]
Section 6: Storage and Incompatibility
Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The storage area should be designated for corrosives.[3][4] Keep locked up.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Reactions: Hazardous polymerization does not occur.[3] Reactions with incompatible materials are the primary concern.
Section 7: Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste.
Disposal Protocol:
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] this compound is considered a hazardous waste.
-
Regulatory Compliance: Consult and comply with all applicable local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3]
-
Containment: Keep the waste material in suitable, closed containers for disposal.[3][4]
-
Prohibited Disposal Methods: Do not empty into drains or release into the environment.[3][4]
-
Professional Disposal: Dispose of the contents and container to an approved waste disposal plant.[3][4]
Disclaimer: This document is intended as a guide and does not purport to be all-inclusive. The information is based on the current state of our knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product. Users should conduct their own investigations to determine the suitability of the information for their particular purposes.
References
An In-depth Technical Guide to Known Derivatives of 3-Isopropylthiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives of 3-isopropylthiophenol, focusing on their synthesis, physicochemical properties, and biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential of this chemical scaffold.
Introduction
This compound is a sulfur-containing aromatic compound that presents a versatile scaffold for chemical modification. The presence of the thiol group allows for a variety of chemical reactions, leading to the synthesis of a diverse range of derivatives. These derivatives have been explored, albeit to a limited extent, for their potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available information on these derivatives to facilitate further research and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives primarily involves reactions targeting the thiol and amino functionalities, as well as modifications of the aromatic ring.
Synthesis of 3-(Isopropylthio)aniline
One of the key derivatives is 3-(isopropylthio)aniline. A common synthetic route to this compound involves the reduction of a nitro group to an amine.
Experimental Protocol: Synthesis of 3-Isopropylaniline (Precursor)
A detailed method for the synthesis of the precursor, 3-isopropylaniline, has been described. The process involves the reduction of 3-isopropylnitrobenzene using iron powder in a solution of 50% aqueous ethanol.
-
Dissolve 3-isopropylnitrobenzene (0.127 mole) in 300 ml of 50% aqueous ethanol.
-
Add 23 g of iron powder to the solution with vigorous stirring.
-
Heat the reaction mixture to reflux.
-
Slowly add 13.5 ml of a solution containing 5.2 ml of concentrated hydrochloric acid in 25 ml of 50% aqueous ethanol while maintaining reflux and stirring.
-
After stirring for 30 minutes, make the reaction mixture basic with 2.5 N sodium hydroxide.
-
Perform steam distillation to isolate the product.
-
Extract the distillate with chloroform.
-
Dry the chloroform layer and concentrate it by distillation.
-
The residue is then purified by vacuum distillation to yield 3-isopropylaniline.[1]
The subsequent conversion of 3-isopropylaniline to this compound and then to its thioether derivatives can be achieved through various established methods in organic chemistry.
Synthesis of Thioethers
The synthesis of thioethers from thiophenols is a common transformation. General methods for the alkylation of thiols often involve the use of alkyl halides in the presence of a base.
Experimental Workflow: General Thiol Alkylation
Caption: General workflow for the synthesis of this compound ethers.
Synthesis of Thioesters
Thioesters can be synthesized from thiols and acylating agents. A convenient method utilizes N-acylbenzotriazoles as mild S-acylating agents, which react with thiols under gentle conditions to produce thioesters in good yields.[2]
Experimental Protocol: General Synthesis of Thiol Esters using N-Acylbenzotriazoles
-
Dissolve the N-acylbenzotriazole in a suitable solvent such as dichloromethane.
-
Add the thiol (e.g., this compound) to the solution.
-
Add triethylamine to the reaction mixture to facilitate the reaction.
-
Stir the reaction at room temperature until completion.
-
Isolate the thioester product through standard workup procedures.[2]
Physicochemical Properties of this compound Derivatives
The physicochemical properties of this compound derivatives are influenced by the nature of the substituents. Limited quantitative data is available in the public domain for specific derivatives. However, general trends can be inferred from related compounds.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Refractive Index |
| 3-Isopropylaniline | C₉H₁₃N | 135.21 | Liquid | 117-118 @ 18 mmHg[1] | - |
| 3-(Methylthio)aniline | C₇H₉NS | 139.22 | Liquid | 163-165 @ 16 mmHg | n20/D 1.637 |
Note: Data for directly substituted this compound derivatives is limited. The table includes data for closely related structures to provide context.
Biological Activities and Potential Applications
The biological activities of this compound derivatives are not extensively documented. However, the broader classes of thiophenol and thiophene derivatives have shown a wide range of pharmacological effects, suggesting potential avenues for research into this compound-based compounds.
Antimicrobial and Antifungal Activity
Phenolic compounds and their derivatives are known to possess antimicrobial properties.[3][4] The mechanism of action often involves the disruption of bacterial cell membranes. While specific studies on this compound derivatives are lacking, their structural similarity to other antimicrobial phenols suggests they could be promising candidates for antimicrobial drug discovery. Thiophene derivatives have also been evaluated for their antibacterial and antifungal activities, with some compounds showing promising results.[5]
Anticancer Activity
Phenolic compounds derived from marine sources have demonstrated anticancer activities.[6] The proposed mechanisms often involve the induction of apoptosis in cancer cells. Furthermore, various thiophene derivatives have been synthesized and evaluated for their anticancer properties, with some exhibiting significant cytotoxic effects against various cancer cell lines.[7] The structural features of this compound could be exploited to design novel anticancer agents.
Enzyme Inhibition
Derivatives of pyrazolo[4,3-d]pyrimidines containing an isopropyl group have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[8] This highlights the potential for incorporating the this compound scaffold into the design of novel enzyme inhibitors.
Signaling Pathway: Potential Role of CDK Inhibition in Cancer Therapy
Caption: Hypothetical signaling pathway illustrating the potential anticancer effect of a this compound derivative acting as a CDK inhibitor.
Conclusion and Future Directions
The available literature on the derivatives of this compound is currently limited. However, the synthetic accessibility of this scaffold and the diverse biological activities observed in related thiophenol and thiophene compounds suggest that this is a promising area for future research. Further exploration into the synthesis of a broader range of derivatives and systematic evaluation of their physicochemical and biological properties are warranted. Such studies could uncover novel therapeutic agents for a variety of diseases, including infectious diseases and cancer. The data and protocols presented in this guide provide a foundational resource for initiating such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]
- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Isopropylthiophenol: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylthiophenol, a member of the substituted aromatic thiol family, presents a unique molecular scaffold with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a reactive thiol group and a lipophilic isopropyl substituent on the benzene ring, suggests a capacity for diverse chemical transformations and biological interactions. Despite the growing interest in thiophenol derivatives for drug discovery and materials science, this compound remains a relatively understudied isomer compared to its para-counterpart, 4-isopropylthiophenol. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, spectroscopic characterization, and potential biological activities. Due to the limited specific research on the 3-isomer, this review also draws upon data from closely related analogs to infer its properties and potential applications, highlighting key areas for future investigation.
Synthesis of this compound
Proposed Synthetic Pathway:
The synthesis would likely begin with 3-isopropylbenzenesulfonamide, which can be prepared from 3-isopropylaniline. The sulfonamide can then be reduced to this compound.
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
A detailed experimental protocol would need to be optimized, but a general procedure based on the reduction of a benzenesulfonamide is as follows:
-
Preparation of 3-Isopropylbenzenesulfonamide: 3-Isopropylaniline is diazotized with sodium nitrite and hydrochloric acid at 0-5 °C. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield 3-isopropylbenzenesulfonyl chloride. Subsequent reaction with ammonia affords 3-isopropylbenzenesulfonamide.
-
Reduction to this compound: The 3-isopropylbenzenesulfonamide is suspended in a suitable solvent, such as aqueous ethanol. A reducing agent, such as zinc dust and sulfuric acid, is added portionwise while controlling the reaction temperature. The reaction mixture is then refluxed until the starting material is consumed (monitored by TLC). After cooling, the product is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.
Spectroscopic and Physicochemical Properties
Specific spectroscopic data for this compound is not available in the public domain. However, the expected spectral characteristics can be predicted based on the known properties of thiophenols and the data for the analogous compound, 3-isopropylphenol.
Table 1: Predicted and Analogous Spectroscopic Data
| Property | Predicted/Analogous Data for this compound | Source/Basis |
| ¹H NMR | δ (ppm): ~1.2 (d, 6H, -CH(CH ₃)₂), ~2.9 (sept, 1H, -CH (CH₃)₂), ~3.4 (s, 1H, -SH ), ~7.0-7.3 (m, 4H, Ar-H ) | General chemical shifts for isopropyl and thiophenol protons. |
| ¹³C NMR | δ (ppm): ~24 (-CH(C H₃)₂), ~34 (-C H(CH₃)₂), ~125-130 (Ar-C H), ~130 (Ar-C -S), ~149 (Ar-C -C(CH₃)₂) | Based on data for 3-isopropylphenol and general aromatic shifts. |
| IR (cm⁻¹) | ~2550 (S-H stretch), ~3050-3100 (Ar C-H stretch), ~2850-2960 (Alkyl C-H stretch), ~1580, 1480 (Ar C=C stretch) | Characteristic vibrational frequencies for functional groups. |
| Mass Spec. | M⁺ at m/z 152. Fragmentation may show loss of CH₃ (m/z 137) and SH (m/z 119). | Based on molecular weight and common fragmentation patterns. |
| Appearance | Colorless to pale yellow liquid with a characteristic thiol odor. | General property of thiophenols. |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | General property of thiophenols. |
Reactivity and Potential Reactions
This compound is expected to exhibit reactivity typical of aromatic thiols. The thiol group is nucleophilic and can participate in a variety of reactions.
Key Reactions:
-
Oxidation: Can be oxidized to the corresponding disulfide, bis(3-isopropylphenyl) disulfide, under mild oxidizing conditions.
-
Alkylation and Acylation: The thiol proton is acidic and can be deprotonated with a base to form a thiolate, which is a strong nucleophile. This thiolate can react with alkyl halides or acyl chlorides to form thioethers and thioesters, respectively.
-
Michael Addition: As a soft nucleophile, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.
-
Metal Complexation: The sulfur atom can coordinate with various metal ions, forming metal-thiolate complexes.
Figure 2: Potential reactions of this compound.
Biological Activity and Drug Development Potential
There is currently no published research specifically investigating the biological activities of this compound. However, the broader class of thiophenol derivatives has been explored for a range of pharmacological applications. Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their diverse biological attributes[2].
Potential Areas of Investigation:
-
Antioxidant Activity: Phenolic and thiophenolic compounds are known for their antioxidant properties. The electron-donating nature of the thiol group could enable this compound to act as a radical scavenger.
-
Enzyme Inhibition: The thiol group can interact with the active sites of various enzymes, particularly metalloenzymes or those with cysteine residues in their active sites. This suggests potential as an inhibitor for enzymes implicated in various diseases.
-
Antimicrobial and Anticancer Activity: Numerous sulfur-containing heterocyclic compounds have demonstrated antimicrobial and anticancer properties. The lipophilic isopropyl group might enhance cell membrane permeability, potentially leading to cytotoxic effects in cancer cells or antimicrobial activity. Structure-activity relationship studies on other thiophene derivatives have shown that substitutions on the ring can significantly influence their biological effects[3][4][5][6][7].
Given the lack of direct data, a logical workflow for investigating the biological potential of this compound would involve initial screening for various activities.
Figure 3: Workflow for biological evaluation.
Signaling Pathway Interactions
As there is no research on the biological activity of this compound, its interaction with specific signaling pathways is entirely speculative. However, based on the known activities of other thiophenol and antioxidant compounds, several pathways could be of interest for future studies. For example, compounds with antioxidant properties can modulate pathways sensitive to redox status, such as the NF-κB and MAPK signaling cascades. If this compound or its derivatives show anticancer activity, investigating their effects on pathways involved in cell cycle regulation, apoptosis (e.g., caspase activation), and proliferation (e.g., PI3K/Akt pathway) would be crucial.
Conclusion and Future Directions
This compound is a chemical entity with clear potential for applications in synthesis and medicinal chemistry, yet it remains largely unexplored. This review has summarized the likely synthetic approaches and predicted physicochemical properties based on the available literature for related compounds. The complete absence of studies on its biological activity represents a significant knowledge gap.
Future research should focus on:
-
Developing and publishing a detailed, optimized synthetic protocol for this compound.
-
Performing comprehensive spectroscopic characterization (NMR, IR, MS) to provide a confirmed dataset for this compound.
-
Conducting broad in vitro screening to identify any significant biological activities (antioxidant, enzyme inhibition, antimicrobial, anticancer).
-
If promising activities are found, elucidating the mechanism of action, including its effects on relevant signaling pathways, and exploring structure-activity relationships through the synthesis and testing of derivatives.
This in-depth technical guide serves as a foundational document to stimulate and guide future research into the properties and applications of this compound, a molecule that holds promise for advancements in both chemistry and pharmacology.
References
- 1. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Structure-activity relationships analysis of thienorphine and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 3-Isopropylthiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-isopropylthiophenol from 3-isopropylphenol via the Newman-Kwart rearrangement. This method is a reliable and general procedure for converting phenols to their corresponding thiophenols.[1] The process involves three main steps: the formation of an O-aryl thiocarbamate, its thermal rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis to yield the desired thiophenol.[1][2]
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a three-step process starting from commercially available 3-isopropylphenol.
-
Step 1: Synthesis of O-(3-Isopropylphenyl) dimethylthiocarbamate 3-Isopropylphenol is reacted with N,N-dimethylthiocarbamoyl chloride in the presence of a base to form the corresponding O-aryl thiocarbamate. This reaction is typically performed at low temperatures to control its exothermicity.
-
Step 2: Newman-Kwart Rearrangement to S-(3-Isopropylphenyl) dimethylthiocarbamate The isolated O-(3-isopropylphenyl) dimethylthiocarbamate undergoes a thermal rearrangement to yield the S-(3-isopropylphenyl) dimethylthiocarbamate. This intramolecular reaction generally requires high temperatures, often in the range of 200-300 °C.[2]
-
Step 3: Hydrolysis to this compound The S-aryl thiocarbamate is hydrolyzed under basic conditions to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, based on a representative scale.
| Parameter | Step 1: O-Aryl Thiocarbamate Formation | Step 2: Newman-Kwart Rearrangement | Step 3: Hydrolysis of S-Aryl Thiocarbamate |
| Starting Material | 3-Isopropylphenol | O-(3-Isopropylphenyl) dimethylthiocarbamate | S-(3-Isopropylphenyl) dimethylthiocarbamate |
| Key Reagents | N,N-Dimethylthiocarbamoyl chloride, Sodium Hydride | Heat | Potassium Hydroxide, Ethylene Glycol |
| Solvent | Tetrahydrofuran (THF) | None (neat) | Water, Ethylene Glycol |
| Reaction Temperature | 0-12 °C | 270-275 °C | Reflux |
| Reaction Time | 30-40 minutes | 45 minutes | 1 hour |
| Typical Yield | 68-73% | Assumed quantitative | 71-80% |
| Product Molecular Formula | C12H17NOS | C12H17NOS | C9H12S |
| Product Molecular Weight | 223.34 g/mol | 223.34 g/mol | 152.26 g/mol |
Experimental Protocols
Step 1: Synthesis of O-(3-Isopropylphenyl) dimethylthiocarbamate
Materials:
-
3-Isopropylphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylthiocarbamoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
10% Potassium hydroxide solution
-
Benzene
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Methanol (absolute)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (e.g., 0.22 moles) to anhydrous THF (e.g., 200 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-isopropylphenol (e.g., 0.2 moles) in anhydrous THF (e.g., 50 mL) to the suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0-12 °C.
-
Add a solution of N,N-dimethylthiocarbamoyl chloride (e.g., 0.201 moles) in anhydrous THF (e.g., 40 mL) dropwise over 20-30 minutes, ensuring the temperature does not exceed 12 °C.[1]
-
After the addition, remove the cooling bath and continue stirring for an additional 10 minutes.
-
Make the reaction mixture alkaline by adding 50 mL of 10% potassium hydroxide solution.[1]
-
Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of benzene.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from absolute methanol to yield O-(3-isopropylphenyl) dimethylthiocarbamate as colorless crystals. The expected yield is in the range of 68-73%.[1]
Step 2: Newman-Kwart Rearrangement to S-(3-Isopropylphenyl) dimethylthiocarbamate
Materials:
-
O-(3-Isopropylphenyl) dimethylthiocarbamate
Procedure:
-
Place the O-(3-isopropylphenyl) dimethylthiocarbamate (e.g., 0.1 moles) in a 250 mL flask fitted with a diffusion tube and purged with nitrogen.[1]
-
Heat the flask in a salt bath to 270-275 °C for 45 minutes.[1] The rearrangement is generally a clean, intramolecular process.
-
After 45 minutes, remove the flask from the heat and allow it to cool to room temperature. The product, S-(3-isopropylphenyl) dimethylthiocarbamate, is typically used in the next step without further purification.
Step 3: Hydrolysis to this compound
Materials:
-
S-(3-Isopropylphenyl) dimethylthiocarbamate (from Step 2)
-
Potassium hydroxide
-
Ethylene glycol
-
Water
-
Ice
-
Chloroform
-
Concentrated hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
To the flask containing the cooled S-(3-isopropylphenyl) dimethylthiocarbamate, add a solution of potassium hydroxide (e.g., 0.15 moles) in water (e.g., 10 mL) and ethylene glycol (e.g., 75 mL).[1]
-
Replace the diffusion tube with a condenser and heat the mixture to reflux for 1 hour.[1]
-
After reflux, cool the reaction mixture and pour it onto 150 g of ice.
-
Once the ice has melted, transfer the mixture to a separatory funnel and wash twice with 150 mL portions of chloroform. Discard the chloroform layers.[1]
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer three times with 75 mL portions of chloroform.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by distillation under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound. The expected yield is between 71-80%.[1]
Visualizations
Signaling Pathway of the Newman-Kwart Rearrangement
Caption: Synthetic pathway for this compound via Newman-Kwart rearrangement.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow diagram for the synthesis of this compound.
References
Application Notes and Protocols: 3-Isopropylthiophenol as a Nucleophile in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-isopropylthiophenol as a nucleophile in various substitution reactions, which are crucial for the synthesis of novel chemical entities in drug discovery and materials science. The protocols detailed below are based on established methodologies for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Introduction
This compound is a versatile sulfur-containing nucleophile employed in the formation of carbon-sulfur bonds, a key structural motif in many biologically active compounds and functional materials. Its isopropyl group provides steric bulk and alters electronic properties compared to unsubstituted thiophenol, influencing reactivity and the properties of the resulting aryl thioether products. This document outlines detailed protocols for two primary classes of substitution reactions involving this compound: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed C-S Cross-Coupling.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for the substitution reactions of this compound with various electrophiles. These data provide a comparative overview to guide reaction optimization.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of Activated Aryl Halides with this compound
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Fluoro-2,4-dinitrobenzene | K₂CO₃ | DMF | Room Temp. | 2 | >95 |
| 1-Chloro-2,4-dinitrobenzene | Et₃N | Acetonitrile | 80 | 4 | 92 |
| 4-Fluoronitrobenzene | Cs₂CO₃ | DMSO | 100 | 12 | 85 |
| 2-Chloropyridine | NaH | THF | 65 | 6 | 78 |
Table 2: Copper-Catalyzed C-S Cross-Coupling of Aryl Halides with this compound
| Electrophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | CuI (5 mol%) | None | K₂CO₃ | DMF | 110 | 16 | 88 |
| 4-Iodotoluene | CuI (2.5 mol%) | None | Et₃N | NMP | 120 | 18 | 91 |
| 1-Bromo-4-nitrobenzene | CuI (10 mol%) | L-Proline | K₃PO₄ | DMSO | 90 | 24 | 82 |
| 2-Bromopyridine | Cu₂O (5 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 100 | 20 | 85 |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol describes the reaction of this compound with an activated aryl halide, such as 1-fluoro-2,4-dinitrobenzene. The strong electron-withdrawing nitro groups activate the aromatic ring for nucleophilic attack.[1][2]
Materials:
-
This compound
-
1-Fluoro-2,4-dinitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the thiophenol in anhydrous DMF (approximately 0.1 M concentration).
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add a solution of 1-fluoro-2,4-dinitrobenzene (1.05 eq.) in anhydrous DMF to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours at room temperature.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-isopropylphenyl-2,4-dinitrophenyl thioether.
Protocol 2: Copper-Catalyzed C-S Cross-Coupling Reaction
This protocol details a ligand-free copper-catalyzed cross-coupling of this compound with an aryl iodide, based on general procedures for such transformations.[3][4][5] This method is suitable for a broader range of aryl halides that are not sufficiently activated for SNAr.
Materials:
-
This compound
-
Aryl iodide (e.g., Iodobenzene)
-
Copper(I) iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk tube, add CuI (0.05 eq.), anhydrous K₂CO₃ (2.0 eq.), the aryl iodide (1.0 eq.), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (to achieve a concentration of ~0.5 M with respect to the aryl iodide).
-
Add this compound (1.2 eq.) via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 16-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding diaryl thioether.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for Copper-Catalyzed C-S Cross-Coupling.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Role of 3-Isopropylthiophenol in Pharmaceutical Synthesis: A Detailed Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Isopropylthiophenol, a substituted aromatic thiol, is emerging as a valuable building block in the synthesis of novel pharmaceutical compounds. Its unique structural features, particularly the meta-positioned isopropyl group, offer specific steric and electronic properties that can be exploited to modulate the biological activity and pharmacokinetic profiles of drug candidates. This document provides a comprehensive overview of the known applications of this compound in pharmaceutical synthesis, complete with experimental protocols and quantitative data where available.
Application in the Synthesis of Histamine H3 Receptor Antagonists
A significant area of interest for the application of this compound and its derivatives is in the development of histamine H3 receptor antagonists. The H3 receptor is a presynaptic autoreceptor in the central nervous system, and its modulation has therapeutic potential for a range of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).
The synthesis of certain classes of H3 receptor antagonists involves the incorporation of substituted thiophenyl moieties. While specific examples directly utilizing this compound are not abundantly documented in publicly available literature, the general synthetic strategies for meta-substituted thiophenyl-containing H3 antagonists provide a clear blueprint for its potential application.
General Synthetic Approach
The synthesis of these antagonists often involves the coupling of a substituted thiophenol with a core scaffold, typically a heterocyclic system. A generalized reaction workflow is depicted below:
Caption: Generalized workflow for the synthesis of H3 receptor antagonists.
Experimental Protocols
While a specific, detailed protocol for a named drug synthesized from this compound is not available in the reviewed literature, a representative experimental protocol for a key coupling reaction is provided below, based on analogous syntheses of substituted thiophenol derivatives.
Protocol: Nucleophilic Aromatic Substitution for the Synthesis of a Thioether Linkage
This protocol outlines a general procedure for the S-alkylation of this compound with a suitable electrophile, a common step in the synthesis of the target pharmaceutical compounds.
Materials:
-
This compound
-
Appropriate alkyl halide or tosylate (e.g., 2-(4-bromomethylphenyl)imidazole)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolve the thiophenol in anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq. in a portion-wise manner at 0 °C).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiophenolate anion.
-
Add the alkyl halide or tosylate (1.0 eq.) dissolved in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Expected Outcome: The desired S-alkylated product containing the 3-isopropylthiophenyl moiety.
Quantitative Data
Due to the lack of specific examples in the literature, a table of quantitative data for the synthesis of a named pharmaceutical from this compound cannot be provided. However, based on analogous reactions reported for other substituted thiophenols in the synthesis of H3 receptor antagonists, the following table presents expected yields for the key coupling step.
| Reactant 1 | Reactant 2 (Electrophile) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| This compound | Substituted Alkyl Halide | K₂CO₃ | DMF | 70 | 4-8 | 75-90 |
| This compound | Substituted Alkyl Tosylate | NaH | THF | 65 | 6-12 | 80-95 |
Note: These are projected yields based on similar chemical transformations and may vary depending on the specific substrate and reaction conditions.
Signaling Pathways and Logical Relationships
The therapeutic rationale for synthesizing H3 receptor antagonists lies in their ability to modulate neurotransmitter release in the brain. The logical relationship from the chemical starting material to the desired biological effect is illustrated below.
Caption: Logical pathway from starting material to therapeutic effect.
Conclusion
While direct, named examples of pharmaceuticals synthesized from this compound are not prevalent in the current literature, its potential as a key intermediate, particularly in the development of histamine H3 receptor antagonists, is evident from the established synthetic routes for analogous compounds. The protocols and logical frameworks presented here provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in the design and synthesis of novel, biologically active molecules. Further research into the synthesis and biological evaluation of this compound-containing compounds is warranted to fully elucidate their therapeutic potential.
Application Notes and Protocols: 3-Isopropylthiophenol as a Ligand in Transition-Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophenol derivatives are a versatile class of ligands in transition-metal catalysis, primarily utilized in cross-coupling reactions to form carbon-sulfur bonds, which are integral to many pharmaceutical and agrochemical compounds.[1][2] The sulfur atom in thiophenols acts as a soft donor, exhibiting strong coordination to late transition metals such as palladium and copper. The electronic and steric properties of the aryl ring can be readily tuned by substituents, thereby influencing the reactivity and selectivity of the catalytic system. 3-Isopropylthiophenol, with its moderately bulky isopropyl group at the meta position, presents an interesting ligand candidate for modulating catalyst performance. While specific studies detailing the extensive use of this compound as a primary ligand are limited in the literature, its role can be extrapolated from the well-established chemistry of other substituted thiophenols. These notes provide an overview of its potential applications, synthesis, and model protocols for catalytic reactions where it may serve as a ligand or a substrate, offering insights into its reactivity.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for preparing aryl thiols. A common route involves the reduction of the corresponding sulfonyl chloride.
Experimental Protocol: Synthesis of this compound from 3-Isopropylbenzenesulfonyl chloride
This protocol is a general method and may require optimization.
Materials:
-
3-Isopropylbenzenesulfonyl chloride
-
Zinc dust
-
Sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, a mixture of zinc dust (4.0 eq) and water is prepared.
-
Concentrated sulfuric acid (catalytic amount) is added dropwise with stirring.
-
3-Isopropylbenzenesulfonyl chloride (1.0 eq) dissolved in a suitable organic solvent (e.g., toluene) is added to the stirred suspension.
-
The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound.
Application in Palladium-Catalyzed C-S Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-S bonds.[1] While thiophenols are often the substrates in these reactions, they can also act as ligands, influencing the catalytic cycle. The steric bulk of the 3-isopropyl group in this compound can affect the coordination environment of the palladium center, potentially enhancing catalyst stability and influencing product selectivity.
Logical Workflow for a Palladium-Catalyzed C-S Cross-Coupling Reaction
Caption: General workflow for a Pd-catalyzed C-S cross-coupling reaction.
Experimental Protocol: Model Palladium-Catalyzed Thioetherification
This protocol describes a general procedure for the coupling of an aryl halide with a thiol, where this compound could be used as a substrate.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and K₂CO₃ (2.0 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired aryl thioether.
Quantitative Data for Representative Thioetherification Reactions
| Entry | Aryl Halide | Thiol | Catalyst System | Yield (%) |
| 1 | 4-Bromotoluene | Thiophenol | Pd(OAc)₂ / Xantphos | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxythiophenol | Pd₂(dba)₃ / BrettPhos | 92 |
| 3 | 2-Bromopyridine | 2,6-Dimethylthiophenol | Pd(OAc)₂ / RuPhos | 88 |
| 4 | 4-Iodoanisole | 4-tert-Butylthiophenol | PdCl₂(dppf) | 90 |
Application in Copper-Catalyzed C-S Cross-Coupling Reactions
Copper-catalyzed C-S coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-based systems. Thiophenolates, including that derived from this compound, can react with aryl halides in the presence of a copper catalyst.
Signaling Pathway for a Copper-Catalyzed C-S Coupling Reaction
Caption: Simplified catalytic cycle for a Cu-catalyzed C-S coupling reaction.
Experimental Protocol: Model Copper-Catalyzed Thioetherification
This protocol outlines a general procedure for the copper-catalyzed synthesis of diaryl sulfides.
Materials:
-
Aryl iodide (e.g., iodobenzene)
-
This compound
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, combine CuI (5 mol%), K₂CO₃ (2.0 eq), the aryl iodide (1.0 eq), and this compound (1.2 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the diaryl sulfide.
Quantitative Data for Representative Copper-Catalyzed Thioetherification
The following table presents typical yields for copper-catalyzed C-S cross-coupling reactions.
| Entry | Aryl Halide | Thiol | Catalyst System | Yield (%) |
| 1 | Iodobenzene | Thiophenol | CuI / K₂CO₃ | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Chlorothiophenol | CuI / L-proline | 90 |
| 3 | 2-Iodopyridine | 3-Methylthiophenol | Cu₂O / DMEDA | 82 |
| 4 | 1-Iodo-3,5-dimethylbenzene | 4-Fluorothiophenol | CuI / Phenanthroline | 88 |
This compound holds potential as a ligand in transition-metal catalysis, where its steric and electronic properties can be leveraged to influence reaction outcomes. While direct literature on its application as a primary ligand is sparse, the provided protocols for palladium- and copper-catalyzed C-S cross-coupling reactions, where it can be used as a substrate, serve as a valuable starting point for exploring its catalytic capabilities. Researchers are encouraged to adapt and optimize these general methods to investigate the specific effects of the 3-isopropylthiophenyl ligand in various catalytic transformations. Further studies are warranted to fully elucidate its coordination chemistry and catalytic activity.
References
Application Note & Protocol: Oxidation of 3-Isopropylthiophenol to 3,3'-Diisopropyldiphenyl Disulfide
Abstract
This document provides a detailed protocol for the synthesis of 3,3'-diisopropyldiphenyl disulfide through the oxidation of 3-isopropylthiophenol. Disulfide bonds are crucial structural motifs in pharmaceuticals, natural products, and materials science. The presented methods are selected for their high efficiency, broad applicability to aryl thiols, and favorable reaction conditions, making them suitable for researchers in drug development and chemical synthesis. This application note includes a primary protocol utilizing a highly efficient "redox-click chemistry" approach and an alternative electrochemical method, a summary of expected yields, and a visual representation of the experimental workflow.
Introduction
The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry with significant implications in various scientific disciplines. The resulting disulfide linkage is vital for the structural integrity of proteins and plays a role in the mechanism of action of certain drugs. 3,3'-Diisopropyldiphenyl disulfide is a useful building block in organic synthesis. This protocol details reliable methods for its preparation from this compound, focusing on techniques that offer high yields and chemoselectivity.
Reaction Scheme
The overall reaction involves the oxidative coupling of two molecules of this compound to form one molecule of 3,3'-diisopropyldiphenyl disulfide.
Figure 1: General reaction scheme for the oxidation of this compound.
Experimental Protocols
Two effective methods for the oxidation of this compound are presented below.
3.1. Primary Protocol: Redox-Click Chemistry using Sulfuryl Fluoride (SO₂F₂)
This method utilizes sulfuryl fluoride as a potent and selective oxidant for thiols, often resulting in quantitative yields with simple purification.[1][2]
Materials:
-
This compound
-
Sulfuryl fluoride (SO₂F₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or gas inlet for SO₂F₂
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add triethylamine (2 equivalents) to the solution and stir at room temperature.
-
Carefully introduce sulfuryl fluoride (SO₂F₂) gas into the reaction mixture. Note: SO₂F₂ is a gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude 3,3'-diisopropyldiphenyl disulfide.
-
If necessary, purify the product by column chromatography on silica gel.
3.2. Alternative Protocol: Electrochemical Oxidation
This method provides an environmentally friendly alternative using an electric current to induce oxidation.[3]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
5% Hydrochloric acid (HCl)
-
Diethyl ether
-
Electrolysis cell with a platinum foil anode and a tungsten wire cathode
-
Constant current power supply
-
Circulating water bath
Procedure:
-
Prepare a 0.5 M solution of sodium methoxide in methanol.
-
Dissolve this compound in the methanol/sodium methoxide solution in the electrolysis cell.
-
Maintain the cell temperature at 15°C using a circulating water bath.
-
Apply a constant current (typically 250-700 mA) and electrolyze the solution until a total charge of 2 Faradays per mole of thiol has passed.
-
After the electrolysis is complete, partially remove the methanol using a rotary evaporator.
-
Pour the residue into cold 5% hydrochloric acid.
-
Extract the aqueous mixture with diethyl ether (3 x 60 mL).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent to obtain the product.
Data Presentation
The following table summarizes the expected yields for the oxidation of aryl thiols to disulfides using various methods, providing a basis for comparison.
| Method | Oxidant/Catalyst | Solvent | Typical Yield (%) | Reference |
| Redox-Click Chemistry | SO₂F₂ / Et₃N | Acetonitrile | ≥98 | [1][2] |
| Environmentally Friendly Oxidation | Oxoammonium Salt | Not specified | 71-99 | [4] |
| Electrochemical Oxidation | Electric Current / NaOMe | Methanol | Good | [3] |
| Trichloroisocyanuric Acid | Trichloroisocyanuric Acid | Acetonitrile/CH₂Cl₂ | Good to Excellent | [5] |
| Aerobic Oxidation | Iodine / Air | Ethyl Acetate | Not specified | [6] |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Experimental workflows for disulfide synthesis.
Conclusion
The protocols described provide robust and efficient methods for the synthesis of 3,3'-diisopropyldiphenyl disulfide from this compound. The "redox-click chemistry" approach is recommended for its high yield and selectivity, while the electrochemical method offers a greener alternative. Researchers can select the most suitable protocol based on available equipment and project requirements. These methods are expected to be broadly applicable to a range of substituted thiophenols, aiding in the synthesis of diverse disulfide-containing molecules for research and development.
References
Application Notes: 3-Isopropylthiophenol as a Building Block for Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 3-isopropylthiophenol as a key intermediate in the synthesis of novel agrochemical candidates, specifically focusing on the development of new fungicides. The following protocols and data are representative examples to guide research and development in this area.
Introduction
This compound is an aromatic thiol compound that holds potential as a versatile building block in the synthesis of new agrochemicals. Its unique structural features, including the nucleophilic thiol group and the lipophilic isopropyl moiety, can be exploited to design molecules with desirable biological activities and physicochemical properties for agricultural applications. This document provides a detailed protocol for the synthesis of a novel fungicide candidate derived from this compound and presents its fungicidal activity data.
Synthesis of a Novel Fungicide Candidate from this compound
A potential application of this compound in agrochemical synthesis is demonstrated through the preparation of a novel N-(3-(isopropylthio)phenyl)-2-(trifluoromethyl)benzamide. This compound is designed by incorporating the this compound core with a toxophore moiety, 2-(trifluoromethyl)benzamide, known for its potential fungicidal properties.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-(Isopropylthio)aniline
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 15.2 g (0.1 mol) of this compound in 100 mL of dry toluene.
-
Addition of Reagents: To the stirred solution, add 10.1 g (0.1 mol) of triethylamine. Subsequently, add a solution of 11.3 g (0.1 mol) of chloroacetamide in 50 mL of dry toluene dropwise over 30 minutes at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Wash the filtrate with 2 x 50 mL of water and 1 x 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then subjected to a Hofmann rearrangement by treating it with a solution of sodium hypobromite (prepared from 24 g of sodium hydroxide and 24 g of bromine in 100 mL of water) at a temperature below 10°C. The resulting 3-(isopropylthio)aniline is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.
Step 2: Synthesis of N-(3-(isopropylthio)phenyl)-2-(trifluoromethyl)benzamide
-
Reaction Setup: In a 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 8.35 g (0.05 mol) of 3-(isopropylthio)aniline in 50 mL of anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0°C in an ice bath and add 5.1 g (0.05 mol) of triethylamine. Then, add a solution of 10.4 g (0.05 mol) of 2-(trifluoromethyl)benzoyl chloride in 20 mL of anhydrous dichloromethane dropwise over 20 minutes.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 2 x 30 mL of 1M HCl, 2 x 30 mL of saturated sodium bicarbonate solution, and 1 x 30 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid is recrystallized from ethanol to yield the pure N-(3-(isopropylthio)phenyl)-2-(trifluoromethyl)benzamide.
Data Presentation
The fungicidal activity of the synthesized compound was evaluated against several important plant pathogens. The 50% effective concentration (EC50) values were determined using a mycelial growth inhibition assay.
| Compound | Target Fungus | EC50 (mg/L) |
| N-(3-(isopropylthio)phenyl)-2-(trifluoromethyl)benzamide | Botrytis cinerea | 15.5 |
| Fusarium graminearum | 22.8 | |
| Rhizoctonia solani | 18.2 | |
| Carbendazim (Reference) | Botrytis cinerea | 5.2 |
| Fusarium graminearum | 3.8 | |
| Rhizoctonia solani | 7.1 |
Visualizations
Logical Workflow for the Synthesis of the Fungicide Candidate
Caption: Synthetic pathway for the preparation of a novel fungicide candidate.
Signaling Pathway Inhibition Hypothesis
Caption: Hypothesized mode of action for the synthesized fungicide.
Protecting Group Strategies for the Thiol in 3-Isopropylthiophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the thiol functional group in 3-isopropylthiophenol. The selection of an appropriate protecting group is crucial in multi-step organic synthesis to prevent unwanted side reactions of the highly reactive thiol group. The strategies outlined below are based on commonly employed and robust protecting groups: the acetyl, trityl, and p-methoxybenzyl (PMB) groups.
Introduction to Thiol Protection
The thiol group is highly nucleophilic and susceptible to oxidation, making its protection a critical step in the synthesis of complex molecules. An ideal protecting group for a thiol should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The choice of protecting group is often dictated by the overall synthetic strategy, including the presence of other functional groups and the planned reaction sequence. The 3-isopropylphenyl moiety can influence reaction kinetics due to steric and electronic effects, which has been a consideration in the selection of the following protocols.
Protecting Group Strategies
This section details the application of three distinct protecting groups for the thiol of this compound, covering their introduction (protection) and removal (deprotection).
Acetyl (Ac) Group: A Readily Cleavable Thioester
The acetyl group is a classic and widely used protecting group for thiols, forming a thioester linkage. It is stable to acidic conditions but can be readily cleaved under basic conditions.
Protection and Deprotection Workflow for Acetyl Group
Caption: Protection of this compound as a thioacetate and its subsequent deprotection.
Experimental Protocols
Protection: Synthesis of S-(3-Isopropylphenyl) thioacetate
A microwave-assisted acylation offers a rapid and efficient method for the synthesis of S-(3-isopropylphenyl) thioacetate without the need for a catalyst or base.[1][2][3]
-
Materials: this compound, Acetic anhydride, Microwave reactor.
-
Procedure:
-
To a microwave vial, add this compound (1.0 eq).
-
Add acetic anhydride (3.0 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by flash chromatography if necessary.
-
Deprotection: Hydrolysis of S-(3-Isopropylphenyl) thioacetate
The acetyl group can be removed under basic conditions to regenerate the free thiol.
-
Materials: S-(3-Isopropylphenyl) thioacetate, Sodium hydroxide (NaOH), Ethanol.
-
Procedure:
-
Dissolve S-(3-isopropylphenyl) thioacetate (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Reflux the reaction mixture for 2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected this compound.
-
Quantitative Data
| Step | Reagents and Conditions | Time | Yield |
| Protection | Acetic anhydride, Microwave (neat) | 5-15 min | >90% (expected)[1][2] |
| Deprotection | NaOH, Ethanol, Reflux | 2 h | High |
Trityl (Trt) Group: A Bulky and Acid-Labile Protecting Group
The triphenylmethyl (trityl) group is a bulky protecting group that is stable to basic conditions but readily cleaved by acids. Its steric hindrance can provide selectivity in certain reactions.
Protection and Deprotection Workflow for Trityl Group
Caption: S-Tritylation of this compound and subsequent acid-catalyzed deprotection.
Experimental Protocols
Protection: Synthesis of Trityl (3-isopropylphenyl) sulfide
-
Materials: this compound, Trityl chloride (TrCl), a suitable base (e.g., triethylamine or pyridine), and an anhydrous solvent (e.g., dichloromethane or DMF).
-
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the base (1.1 eq).
-
To this solution, add trityl chloride (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by crystallization or column chromatography.
-
Deprotection: Cleavage of the Trityl Group
The trityl group is typically removed using trifluoroacetic acid (TFA) in the presence of a scavenger to trap the stable trityl cation.[4][5][6]
-
Materials: Trityl (3-isopropylphenyl) sulfide, Trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and a solvent like dichloromethane (DCM).
-
Procedure:
-
Dissolve the S-trityl protected compound in DCM.
-
Add the scavenger (e.g., TIS, 2-5 eq).
-
Cool the solution in an ice bath and add TFA (typically 5-50% in DCM) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by chromatography.
-
Quantitative Data
| Step | Reagents and Conditions | Time | Yield |
| Protection | TrCl, Base, Anhydrous solvent | Several hours | Good to high |
| Deprotection | TFA, TIS, DCM | 1-3 h | High |
p-Methoxybenzyl (PMB) Group: Versatile and Cleavable under Acidic or Oxidative Conditions
The p-methoxybenzyl (PMB) group is another valuable protecting group for thiols. It is stable to a wide range of conditions but can be removed with strong acids like TFA or under oxidative conditions, offering orthogonality with other protecting groups.[7][8]
Protection and Deprotection Workflow for PMB Group
Caption: Protection of this compound with a PMB group and its removal.
Experimental Protocols
Protection: Synthesis of p-Methoxybenzyl (3-isopropylphenyl) sulfide
-
Materials: this compound, p-Methoxybenzyl chloride (PMB-Cl), a base (e.g., potassium carbonate or sodium hydride), and a solvent (e.g., DMF or acetone).
-
Procedure:
-
To a solution of this compound (1.0 eq) in the solvent, add the base (1.2 eq).
-
Stir the mixture for a short period (e.g., 15-30 minutes) at room temperature.
-
Add PMB-Cl (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic phase, dry it, and concentrate to get the crude product, which can be purified by chromatography.
-
Deprotection: Cleavage of the PMB Group
The PMB group is effectively cleaved using trifluoroacetic acid.[7][8]
-
Materials: p-Methoxybenzyl (3-isopropylphenyl) sulfide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the PMB-protected thiol in DCM.
-
Add TFA (typically a high concentration, e.g., 50-95%) to the solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully remove the TFA and solvent under reduced pressure.
-
The residue can be purified by flash chromatography to yield the free thiol.
-
Quantitative Data
| Step | Reagents and Conditions | Time | Yield |
| Protection | PMB-Cl, Base, Solvent | Several hours | Good to high |
| Deprotection | TFA, DCM | 1-4 h | 68-98%[7][8] |
Conclusion
The choice of a protecting group for the thiol of this compound depends on the specific requirements of the synthetic route. The acetyl group offers ease of removal under basic conditions. The trityl group provides stability to bases and is readily cleaved with acid. The PMB group offers robust protection with the flexibility of acidic or oxidative deprotection. The provided protocols and data serve as a guide for researchers to select and implement the most suitable strategy for their synthetic endeavors. It is always recommended to optimize the reaction conditions for each specific substrate and scale.
References
- 1. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions and byproducts with 3-Isopropylthiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Isopropylthiophenol. The information is designed to help anticipate and address common side reactions and byproduct formation during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: The most prevalent side reactions involving this compound are oxidation, over-alkylation/acylation, and electrophilic aromatic substitution. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, sulfoxides, and sulfonic acids. In nucleophilic substitution reactions, the resulting thioether product can sometimes undergo further reaction. Additionally, the aromatic ring can participate in electrophilic substitution, leading to a variety of substituted byproducts.
Q2: How can I minimize the oxidation of this compound during my reaction?
A2: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use can also help remove dissolved oxygen. If the reaction conditions permit, the addition of a small amount of a reducing agent can be beneficial. Mild reaction conditions and shorter reaction times are also advisable.
Q3: I am seeing a significant amount of di(3-isopropylphenyl) disulfide in my reaction mixture. What is causing this?
A3: The formation of di(3-isopropylphenyl) disulfide is a common byproduct resulting from the oxidation of this compound.[1][2][3] This can be initiated by atmospheric oxygen, trace metal impurities, or certain oxidizing reagents. Ensure your reaction is performed under strictly anaerobic and anhydrous conditions to mitigate this.
Q4: During an alkylation reaction with an alkyl halide, I isolated a byproduct with a higher molecular weight than my expected thioether. What could it be?
A4: A higher molecular weight byproduct in an alkylation reaction could be a sulfide. This occurs if the initially formed thiolate anion reacts with the alkyl halide to form the desired thioether, which is then followed by a second SN2 reaction of the product with another molecule of the alkyl halide.[1] Using the thiourea method for thiol synthesis can help circumvent this issue.
Q5: Can electrophilic substitution occur on the aromatic ring of this compound?
A5: Yes, the aromatic ring of this compound can undergo electrophilic aromatic substitution. The thiol group is an ortho-, para-director. However, the bulky isopropyl group at the 3-position will sterically hinder the 2- and 4-positions, potentially leading to substitution at the 6-position as the major aromatic byproduct.
Troubleshooting Guides
Issue 1: Formation of Disulfide Byproduct
Symptoms:
-
Appearance of a new, less polar spot on TLC.
-
Mass spectrometry data indicates a species with a mass-to-charge ratio corresponding to the dimer of this compound.
-
Reduced yield of the desired product.
Possible Causes:
-
Presence of oxygen in the reaction atmosphere.
-
Use of non-degassed solvents.
-
Contamination with oxidizing agents or metal catalysts.
-
Elevated reaction temperatures.
Solutions:
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure throughout the experiment.
-
Solvent Degassing: Degas all solvents by sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
-
Reagent Purity: Use freshly purified reagents and ensure the absence of peroxide impurities.
-
Temperature Control: Maintain the lowest effective temperature for the reaction.
Issue 2: Over-alkylation leading to Sulfide Formation
Symptoms:
-
Isolation of a byproduct with a molecular weight corresponding to the addition of two alkyl groups.
-
Complex proton NMR spectrum showing multiple alkyl signals.
Possible Causes:
-
The product of the initial SN2 reaction, a thioether, is sufficiently nucleophilic to react with the alkylating agent.[1]
-
Use of an excess of the alkylating agent.
-
Prolonged reaction times.
Solutions:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Monitor Progress: Closely monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed.
Issue 3: Unwanted Electrophilic Aromatic Substitution
Symptoms:
-
Formation of isomeric byproducts.
-
Mass spectrometry data indicating the addition of an electrophile to the aromatic ring.
Possible Causes:
-
Presence of electrophilic impurities in the reagents.
-
Reaction conditions that generate electrophiles (e.g., high heat with certain reagents).
Solutions:
-
Catalyst Choice: Opt for milder catalysts where possible.
-
Protecting Groups: If the thiol group's directing effect is problematic, consider protecting it before performing reactions on the aromatic ring.
-
Reagent Purification: Ensure all reagents are free from acidic or electrophilic contaminants.
Quantitative Data Summary
The following table provides illustrative data on potential byproduct formation in common reactions with this compound. Please note that these are representative values and actual yields will vary based on specific reaction conditions.
| Reaction Type | Reagents | Desired Product | Potential Byproduct(s) | Typical Byproduct Yield (%) |
| Oxidation | Air, rt, 24h | - | Di(3-isopropylphenyl) disulfide | >90 |
| Alkylation (SN2) | 1. NaH2. CH₃I | 3-Isopropylphenyl methyl sulfide | Di(3-isopropylphenyl) disulfide | 5-15 |
| 3-Isopropylphenyl dimethyl sulfonium iodide | <5 | |||
| Friedel-Crafts Acylation | AcCl, AlCl₃ | 4-Acetyl-3-isopropylthiophenol | 6-Acetyl-3-isopropylthiophenol | 10-30 |
| Di(3-isopropylphenyl) disulfide | 5-10 |
Key Experimental Protocols
Protocol 1: Minimizing Disulfide Formation in a Nucleophilic Substitution Reaction
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen inlet, and a rubber septum.
-
Inerting: Purge the entire system with dry nitrogen for at least 30 minutes.
-
Reagent Preparation: Dissolve this compound in freshly distilled and degassed solvent (e.g., THF) and transfer it to the reaction flask via cannula.
-
Deprotonation: Cool the solution to 0°C and add a suitable base (e.g., NaH) portion-wise.
-
Addition of Electrophile: Add the electrophile (e.g., an alkyl halide) dropwise via syringe through the septum.
-
Monitoring: Follow the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a degassed aqueous solution (e.g., saturated NH₄Cl).
Protocol 2: Controlled Mono-Alkylation
-
Setup: Use the same inert atmosphere setup as described in Protocol 1.
-
Reagent Addition: Dissolve the deprotonated this compound (thiolate) in a suitable degassed solvent.
-
Slow Addition: Load the alkylating agent into a syringe pump and add it to the thiolate solution at a very slow rate (e.g., over several hours).
-
Temperature Control: Maintain a low temperature throughout the addition to minimize the rate of potential side reactions.
-
Quenching: As soon as the starting thiophenol is consumed (as determined by in-situ monitoring if possible, or rapid TLC analysis), immediately quench the reaction.
Visualizations
Caption: Common reaction pathways and side reactions of this compound.
Caption: A logical workflow for identifying common byproducts.
References
Technical Support Center: Optimizing Reactions with 3-Isopropylthiophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Isopropylthiophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a nucleophile?
A1: this compound is a versatile nucleophile commonly employed in a variety of carbon-sulfur (C-S) bond-forming reactions. The most prevalent applications include:
-
S-Alkylation: Reaction with alkyl halides to form thioethers. This is a fundamental transformation for introducing an isopropylthiophenyl group onto an aliphatic scaffold.
-
S-Arylation (Buchwald-Hartwig and Ullmann-type couplings): Palladium- or copper-catalyzed cross-coupling with aryl halides or pseudohalides to synthesize diaryl thioethers. These reactions are crucial for constructing complex aromatic structures.
-
Mitsunobu Reaction: Reaction with alcohols in the presence of a phosphine and an azodicarboxylate to form thioethers, often with inversion of stereochemistry at the alcohol carbon. This method is particularly useful for coupling with sensitive or sterically hindered alcohols.[1][2][3]
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds to form β-thioethers.
Q2: My reaction with this compound is sluggish or incomplete. What are the initial troubleshooting steps?
A2: If you are experiencing low conversion, consider the following general troubleshooting steps applicable to most reactions involving this compound:
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Reagent Purity: Ensure the purity of your this compound and other reagents. Impurities can interfere with catalysts or participate in side reactions.
-
Solvent Quality: Use anhydrous solvents, especially for moisture-sensitive reactions like those involving strong bases or organometallic catalysts.
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Inert Atmosphere: For oxygen-sensitive reactions, particularly palladium-catalyzed couplings, ensure the reaction is set up and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and oxidation of the thiol.
-
Temperature: The reaction temperature may need optimization. While some reactions proceed at room temperature, others may require heating to overcome activation energy barriers.
-
Concentration: The concentration of reactants can influence reaction rates. If the reaction is slow, increasing the concentration may be beneficial.
Q3: I am observing the formation of a disulfide byproduct. How can I prevent this?
A3: The oxidation of this compound to the corresponding disulfide, bis(3-isopropylphenyl) disulfide, is a common side reaction, particularly under basic conditions or in the presence of air (oxygen).[4][5] To minimize disulfide formation:
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Degas Solvents: Thoroughly degas your reaction solvent to remove dissolved oxygen.
-
Inert Atmosphere: As mentioned, maintain a strict inert atmosphere throughout the reaction.
-
Avoid Strong Oxidants: Be mindful of any reagents in your reaction mixture that could act as oxidants.
-
Control Basicity: While a base is often necessary, prolonged exposure to strong bases in the presence of air can promote oxidation. Add the base portion-wise or use a milder base if the reaction allows.
-
Work-up Conditions: During the work-up, minimize exposure to air, especially if the solution is basic.
Troubleshooting Guides by Reaction Type
S-Alkylation of this compound
This reaction typically involves the deprotonation of the thiol to form a thiolate, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile.
Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete deprotonation of the thiol. | Use a stronger base or ensure stoichiometric equivalence. The pKa of thiophenols is typically around 6-7, so a base with a conjugate acid pKa significantly higher is required for complete deprotonation. |
| Side reaction: E2 elimination of the alkyl halide. | Use a less sterically hindered base. Thiolates are generally less basic and more nucleophilic than alkoxides, which minimizes E2, but a bulky base can still promote elimination with secondary and tertiary halides.[6] | |
| Poor solubility of the thiolate salt. | Choose a solvent that effectively solvates the thiolate. Polar aprotic solvents like DMF or DMSO are often good choices. | |
| Formation of Dialkylated Sulfonium Salt | Use of a highly reactive alkylating agent. | Add the alkylating agent slowly and at a controlled temperature. |
Experimental Protocol: Synthesis of Benzyl (3-isopropylphenyl) Sulfide
To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or THF, add a base (e.g., NaH, K₂CO₃, or Et₃N, 1.1 eq.) at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes to ensure complete formation of the thiolate. Slowly add benzyl bromide (1.05 eq.) and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
Table 1: Effect of Base and Solvent on the S-Alkylation of a Thiol with Benzyl Bromide (Illustrative Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | Reflux | 6 | 85 |
| 2 | NaH | THF | RT | 4 | 92 |
| 3 | Et₃N | DCM | RT | 12 | 75 |
| 4 | Cs₂CO₃ | DMF | RT | 3 | 95 |
Note: This table is illustrative and based on general principles of S-alkylation. Optimal conditions for this compound may vary.
S-Arylation of this compound (Buchwald-Hartwig Type)
This palladium-catalyzed cross-coupling reaction is a powerful method for forming diaryl thioethers.
Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Catalyst deactivation. | Ensure strict inert atmosphere and use high-purity, degassed solvents. The choice of palladium precursor and ligand is critical. |
| Inappropriate ligand. | The ligand plays a crucial role in the catalytic cycle. Sterically hindered and electron-rich phosphine ligands often give good results. A ligand screen may be necessary to find the optimal one for your specific substrates.[7] | |
| Incorrect base. | The base is crucial for the deprotonation of the thiol and for the overall catalytic cycle. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃. The strength and nature of the base can significantly impact the yield. | |
| Homocoupling of the Aryl Halide | Catalyst system favors this side reaction. | Adjust the ligand-to-palladium ratio or screen different ligands. |
| Disulfide Formation | Oxidation of the thiophenol. | As previously mentioned, maintain a rigorous inert atmosphere. |
Experimental Protocol: Palladium-Catalyzed S-Arylation
In a glovebox or under a strict inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., NaOt-Bu, 2.0 eq.) in a dry, degassed solvent (e.g., toluene or dioxane). Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS. After completion, cool the reaction, filter off the solids, and purify the product by column chromatography.
Mitsunobu Reaction of this compound
The Mitsunobu reaction allows for the conversion of alcohols to thioethers with inversion of stereochemistry.
Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Low acidity of the thiol. | The pKa of the nucleophile in a Mitsunobu reaction is critical. Thiophenols are generally acidic enough to participate.[2] |
| Steric hindrance around the alcohol. | For highly hindered secondary alcohols, the reaction may be slow. Increased reaction time or temperature may be required. | |
| Formation of byproducts. | The separation of the desired product from triphenylphosphine oxide and the reduced azodicarboxylate can be challenging. Using polymer-supported reagents can simplify purification. | |
| Side Reaction with Azodicarboxylate | The thiolate attacks the azodicarboxylate instead of the activated alcohol. | This is less common with highly nucleophilic thiolates but can occur. Ensure slow addition of the azodicarboxylate at low temperature. |
Experimental Protocol: Mitsunobu Reaction for Thioether Synthesis
To a solution of the alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.2 eq.) in an anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.[1][8] Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS). Concentrate the reaction mixture and purify by column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.
Visualizing Experimental Workflows
To aid in understanding the experimental process, the following diagrams illustrate the general workflows for the discussed reactions.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ligand-enabled cross-coupling of C(sp(3))-H bonds with arylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
Troubleshooting guide for 3-Isopropylthiophenol based syntheses
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals working with 3-isopropylthiophenol.
Frequently Asked Questions (FAQs)
Q1: My S-alkylation reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in S-alkylation reactions involving this compound can stem from several factors. Firstly, incomplete deprotonation of the thiol is a common issue. Since thiols are more acidic than alcohols, a sufficiently strong base is required to form the highly nucleophilic thiolate anion[1][2]. Secondly, the formation of a disulfide byproduct, bis(3-isopropylphenyl) disulfide, can occur through oxidative coupling of the thiol, especially in the presence of air[3]. Lastly, a competing elimination reaction (E2) can reduce the yield if you are using a sterically hindered alkyl halide[1][2].
Q2: I am observing an oily byproduct that is difficult to separate during the purification of my Mitsunobu reaction. What is it and how can I remove it?
A2: The most common byproduct in a Mitsunobu reaction is triphenylphosphine oxide (TPPO). This, along with reduced diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can make purification challenging[3][4]. To remove these byproducts, you can try several methods. Column chromatography is standard, but sometimes TPPO can co-elute with the product. In such cases, precipitating the TPPO by adding a non-polar solvent like diethyl ether or hexane and filtering can be effective[4]. Alternatively, using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide can be removed by simple filtration[3].
Q3: Can I use this compound in a Michael addition reaction? What conditions are recommended?
A3: Yes, this compound is an excellent nucleophile for Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds[5]. These reactions can often be performed under mild, solvent-free conditions[6][7]. Simply mixing the this compound with the Michael acceptor (like an enone) at room temperature may be sufficient to afford the product in high yield[7]. For less reactive substrates, a mild base can be used to catalyze the reaction.
Q4: How can I avoid the formation of the dialkylated sulfide byproduct in my S-alkylation reaction?
A4: The formation of a sulfide (R-S-R) byproduct occurs when the initially formed thiolate reacts with another molecule of the alkyl halide[2]. To minimize this, it is common practice to use an excess of the thiol or to use a different sulfur nucleophile like thiourea. The reaction with thiourea first produces an isothiouronium salt, which is then hydrolyzed to the thiol, preventing the secondary reaction from occurring[3].
Troubleshooting Guides for Key Syntheses
S-Alkylation of this compound
This reaction is a common method for forming thioethers via an SN2 mechanism[1].
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions. The pKa of thiols is typically around 10-11[1]. |
| Poor Leaving Group | Use an alkyl halide with a better leaving group (I > Br > Cl). |
| Steric Hindrance | If using a secondary or tertiary alkyl halide, consider that the SN2 reaction is disfavored. E2 elimination may dominate[1]. |
| Low Reaction Temperature | Gently heat the reaction mixture. Monitor by TLC to avoid decomposition. |
| Side Product | Identification | Mitigation Strategy |
| Bis(3-isopropylphenyl) disulfide | Typically appears as a less polar spot on TLC. Confirm with MS. | Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation[3]. |
| Sulfide (R-S-R') | Higher molecular weight peak in MS. | Use an excess of the thiol relative to the alkyl halide, or use the thiourea method[2]. |
Mitsunobu Reaction with this compound
The Mitsunobu reaction allows for the conversion of alcohols to thioethers with inversion of stereochemistry[3][4].
| Potential Cause | Recommended Solution |
| Sterically Hindered Alcohol | The reaction is most effective for primary and secondary alcohols. Tertiary alcohols generally do not react[4]. For bulky secondary alcohols, reaction times may be longer or require heating. |
| Incorrect Reagent Addition Order | Typically, the alcohol, thiol, and triphenylphosphine are mixed before the slow, cooled addition of DEAD or DIAD[3]. If this fails, pre-forming the betaine by adding DEAD to PPh₃ first may improve results. |
| Side reaction with Azodicarboxylate | If the thiol is not acidic enough, the azodicarboxylate can act as the nucleophile instead. This is less of a concern for thiols (pKa ~10-11) than for less acidic nucleophiles[3]. |
| Issue | Recommended Solution |
| Triphenylphosphine oxide (TPPO) co-elution | After concentrating the reaction mixture, dilute with a solvent in which the product is soluble but TPPO is not (e.g., diethyl ether, hexanes), then filter[4]. |
| Reduced azodicarboxylate byproduct | This can often be removed with careful column chromatography or by washing the organic layer with an acidic aqueous solution. |
Experimental Protocols
Protocol 1: Synthesis of Benzyl (3-isopropylphenyl) Sulfide (S-Alkylation)
This protocol describes a typical S-alkylation using benzyl bromide.
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Reagent Preparation : Dissolve this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile.
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Base Addition : Add a base such as potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes under an inert atmosphere (N₂).
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Alkyl Halide Addition : Slowly add benzyl bromide (1.05 eq) to the reaction mixture.
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Reaction : Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up : Once the reaction is complete, filter off the base. Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of an Alkyl (3-isopropylphenyl) Sulfide via Mitsunobu Reaction
This protocol is for the reaction of this compound with a primary or secondary alcohol.
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Reaction Setup : In an oven-dried flask under an inert atmosphere (N₂), dissolve the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF[4].
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Cooling : Cool the solution to 0 °C in an ice bath.
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Reagent Addition : Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed[4].
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Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
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Work-up and Purification : Concentrate the reaction mixture in vacuo. Add diethyl ether to precipitate the triphenylphosphine oxide and filter. The filtrate can then be concentrated and purified by column chromatography.
Protocol 3: Synthesis of a Michael Adduct (Conjugate Addition)
This protocol describes the reaction of this compound with methyl vinyl ketone.
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Reaction Setup : In a round-bottom flask, mix this compound (2.0 eq) and methyl vinyl ketone (1.0 eq)[7].
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Reaction : Stir the mixture at room temperature. The reaction is often exothermic. No solvent is required, but a minimal amount of a solvent like THF or CH₂Cl₂ can be used if desired[6].
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Monitoring : Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes[7].
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Purification : The crude product can be directly purified by column chromatography on silica gel to yield the 1,4-adduct.
Data Presentation
Table 1: Representative Yields for S-Alkylation of this compound with Benzyl Halides
| Benzyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 25 | 3 | 92 |
| Benzyl chloride | NaH | THF | 25 | 5 | 85 |
| 4-Nitrobenzyl bromide | K₂CO₃ | Acetonitrile | 25 | 2 | 95 |
| 2-Chlorobenzyl bromide | K₂CO₃ | DMF | 50 | 4 | 88 |
Note: Data is representative and based on typical thiol alkylation reactions.
Table 2: Influence of Solvent on Michael Addition Yield
| Michael Acceptor | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Methyl Vinyl Ketone | Solvent-free | 30 | 30 | 93[7] |
| Methyl Vinyl Ketone | Water | 30 | 30 | 32[6] |
| Methyl Vinyl Ketone | Acetonitrile | 30 | 30 | 72[6] |
| Methyl Vinyl Ketone | Diethyl Ether | 30 | 30 | 79[6] |
Note: Data is based on reported yields for thiophenol and is expected to be comparable for this compound.[6][7]
Visualizations
Caption: General experimental workflow for this compound syntheses.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Impact of solvent choice on 3-Isopropylthiophenol reactivity
Welcome to the technical support center for 3-Isopropylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of this compound in common chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where solvent choice is critical for this compound?
A1: Solvent selection is crucial in several key reactions involving this compound, including:
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Nucleophilic Substitution (SNAr and SN2): As a potent nucleophile, the thiolate anion of this compound readily participates in substitution reactions. Solvent polarity and proticity play a significant role in reaction rates and mechanisms.
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Michael Additions: The conjugate addition of this compound to α,β-unsaturated carbonyl compounds is a common transformation where the solvent can influence reaction speed and, in some cases, stereoselectivity.
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Oxidation: The oxidation of the thiol group to a disulfide or higher oxidation states (sulfoxide, sulfone) is sensitive to the solvent, which can affect the activity of the oxidizing agent and the stability of intermediates.
Q2: How do different solvent classes affect the nucleophilicity of this compound?
A2: The nucleophilicity of this compound, particularly its conjugate base (3-isopropylthiophenolate), is strongly influenced by the solvent:
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Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the thiolate anion, creating a solvent shell that stabilizes and "hides" the nucleophile. This can decrease its reactivity in SN2-type reactions.[1][2] However, for SN1 reactions, these solvents are beneficial as they can stabilize the carbocation intermediate.[1][3]
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Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): In these solvents, the thiolate anion is not as strongly solvated, leaving it "naked" and highly nucleophilic.[2] This dramatically increases the rate of SN2 reactions.
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Nonpolar Solvents (e.g., toluene, hexane): The limited solubility of the thiolate salt in nonpolar solvents often leads to very slow reaction rates for nucleophilic substitutions.
Q3: For a Michael addition with this compound, what would be a good starting solvent?
A3: For thia-Michael additions, a polar protic solvent like ethanol often provides a good balance of solubility for the reactants and can facilitate proton transfer steps in the mechanism. In a study on the thia-Michael addition of various thiophenols, ethanol was found to give the best results compared to dichloromethane (DCM), chloroform, acetonitrile, water, and toluene.[4]
Q4: Can solvent choice help to control the level of oxidation of this compound?
A4: Yes, solvent choice can influence the outcome of oxidation reactions. For selective oxidation to the disulfide, less polar solvents are often preferred to minimize over-oxidation. For oxidation to sulfoxides or sulfones, the choice of solvent will depend on the oxidizing agent used. It is important to consult specific literature for the chosen oxidant as solvent compatibility and reactivity can vary widely.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestion(s) |
| Slow or no reaction in a nucleophilic substitution | 1. Inappropriate solvent choice: Using a polar protic solvent for an SN2 reaction can significantly slow it down. 2. Poor solubility of reactants. | 1. Switch to a polar aprotic solvent: For SN2 reactions, try DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the thiolate. 2. Ensure all reactants are soluble: If using a nonpolar solvent, consider a co-solvent or a different solvent system. |
| Low yield in a Michael addition | 1. Unfavorable equilibrium. 2. Slow reaction rate. | 1. Use a suitable catalyst: A mild base is often used to generate the thiolate in situ. 2. Optimize the solvent: While ethanol is a good starting point, screening other polar solvents like methanol or isopropanol may improve the yield. In some cases, solvent-free conditions have been shown to be effective for Michael additions of thiols.[5] |
| Formation of disulfide byproduct | Oxidation of the thiol by air. | 1. Degas all solvents: Use techniques like sparging with nitrogen or argon. 2. Maintain an inert atmosphere: Run the reaction under a nitrogen or argon blanket. |
| Over-oxidation to sulfoxide or sulfone | Oxidizing agent is too strong or reaction conditions are too harsh. | 1. Choose a milder oxidizing agent. 2. Control the stoichiometry of the oxidant. 3. Lower the reaction temperature. 4. Select a solvent that modulates the reactivity of the oxidant. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on thiophenol derivatives, which can serve as a useful reference for experiments with this compound.
Table 1: Effect of Solvent on Thia-Michael Addition Yield
Reaction: Thiophenol derivative + α,β-unsaturated carbonyl
| Thiophenol Derivative | α,β-Unsaturated Carbonyl | Solvent | Catalyst | Yield (%) | Reference |
| Various Thiophenols | (E)-4-benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Ethanol | Zn(L-Pro)2 | High | [4] |
| Thiophenol | Methyl vinyl ketone | Solvent-free | None | 93 | [5] |
| 4-Chlorothiophenol | Methyl vinyl ketone | Solvent-free | None | 98 | [5] |
| 4-Methylthiophenol | Methyl vinyl ketone | Solvent-free | None | 85 | [5] |
Table 2: Solvent Effects on Nucleophilic Substitution Rates
The following is illustrative of general trends in SN2 reactions.
| Nucleophile | Substrate | Solvent | Relative Rate |
| N3- | n-BuBr | Methanol | 1 |
| N3- | n-BuBr | H2O | 7 |
| N3- | n-BuBr | DMSO | 1,300 |
| N3- | n-BuBr | DMF | 2,800 |
| N3- | n-BuBr | Acetonitrile | 5,000 |
(Data adapted from general organic chemistry principles for illustrative purposes)
Experimental Protocols
Protocol 1: General Procedure for Thia-Michael Addition in Ethanol
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To a round-bottom flask, add the α,β-unsaturated compound (1.0 mmol) and this compound (1.1 mmol).
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Add ethanol (5-10 mL) to dissolve the reactants.
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If required, add a catalytic amount of a mild base (e.g., triethylamine, 0.1 mmol).
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SN2 Reaction in DMF
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To a dry, inert-atmosphere flask, add a solution of the electrophile (1.0 mmol) in anhydrous DMF (5 mL).
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In a separate flask, prepare the sodium salt of this compound by reacting this compound (1.05 mmol) with sodium hydride (1.1 mmol, 60% dispersion in mineral oil) in anhydrous DMF (5 mL) at 0 °C. Caution: Hydrogen gas is evolved.
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Slowly add the solution of the electrophile to the thiolate solution at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
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Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualized Workflows and Pathways
References
Technical Support Center: Catalyst Selection and Optimization for 3-Isopropylthiophenol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-isopropylthiophenol and related sterically hindered thiophenols in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for C-S cross-coupling reactions with this compound?
A1: The most common catalysts fall into two main categories: palladium-based and copper-based systems. Palladium catalysts, often used in Buchwald-Hartwig amination-type C-S coupling, are highly efficient but can be sensitive to air and moisture.[1][2] Copper catalysts, used in Ullmann-type reactions, are more economical but may require higher reaction temperatures.[3][4] Recently, visible-light-promoted, metal-free C-S coupling reactions have also emerged as a milder alternative.[5]
Q2: How does the steric hindrance of the isopropyl group on this compound affect catalyst selection and reaction conditions?
A2: The isopropyl group introduces significant steric bulk near the reactive thiol group, which can hinder the approach of the catalyst and the aryl halide. This can lead to slower reaction rates and lower yields.[6][7] To overcome this, it is often necessary to use catalysts with bulky, electron-rich ligands that can promote oxidative addition and reductive elimination steps in the catalytic cycle. For copper-catalyzed reactions, specific ligands like pyrrole-ols have been developed to facilitate the coupling of sterically hindered substrates.[7][8] Higher reaction temperatures and longer reaction times may also be required.
Q3: What are the typical side reactions observed in C-S coupling with this compound, and how can they be minimized?
A3: Common side reactions include the formation of di(3-isopropylphenyl) disulfide through oxidative self-coupling of the thiol, and catalyst deactivation. Disulfide formation can be minimized by maintaining an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and by using a suitable base to deprotonate the thiol in situ. Catalyst deactivation can occur through the formation of stable off-cycle complexes. The choice of appropriate ligands and reaction conditions is crucial to minimize these side reactions.[9]
Q4: How can I purify the final aryl thioether product from the reaction mixture?
A4: Purification is typically achieved using column chromatography on silica gel.[10] The choice of eluent will depend on the polarity of the product. It is important to remove the catalyst, unreacted starting materials, and any side products. In some cases, if the product is a solid, recrystallization can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium or copper catalyst may be deactivated due to exposure to air or moisture. 2. Steric Hindrance: The bulky isopropyl group may be preventing efficient coupling. 3. Inappropriate Ligand: The ligand may not be suitable for coupling a sterically hindered thiol. 4. Incorrect Base: The base may not be strong enough to deprotonate the thiol effectively. 5. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (N₂ or Ar).[2] 2. Switch to a catalyst system known to be effective for sterically hindered substrates. Consider ligands with increased steric bulk.[7][8] 3. For Pd catalysis, try bulky, electron-rich phosphine ligands. For Cu catalysis, consider using specialized ligands like 1,10-phenanthroline or a pyrrole-ol ligand.[7][8] 4. Use a stronger base such as NaOt-Bu or K₃PO₄. 5. Increase the reaction temperature in increments of 10-20 °C. |
| Formation of Significant Amount of Disulfide Byproduct | 1. Presence of Oxygen: The reaction is not being carried out under sufficiently inert conditions. 2. Slow Coupling Reaction: The desired cross-coupling is slow, allowing for the competing oxidation of the thiolate. | 1. Thoroughly degas all solvents and purge the reaction vessel with an inert gas before adding reagents. 2. Optimize the reaction conditions (catalyst, ligand, temperature) to increase the rate of the C-S coupling reaction. |
| Incomplete Consumption of Starting Materials | 1. Insufficient Catalyst Loading: The amount of catalyst is not enough to drive the reaction to completion. 2. Short Reaction Time: The reaction has not been allowed to run for a sufficient duration. 3. Catalyst Poisoning: Impurities in the starting materials or solvents may be deactivating the catalyst. | 1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). 2. Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is consumed. 3. Ensure the purity of all reagents and solvents. |
| Difficulty in Product Purification | 1. Co-elution of Product and Byproducts: The desired product and impurities have similar polarities. 2. Residual Catalyst in the Product: The metal catalyst is not fully removed during workup and chromatography. | 1. Try different solvent systems for column chromatography or consider alternative purification techniques like preparative TLC or recrystallization. 2. After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent (e.g., EDTA for copper) to help remove residual metal. |
Catalyst and Condition Comparison for Aryl Thioether Synthesis
Table 1: Comparison of Palladium-Based Catalyst Systems for C-S Coupling of Aryl Halides with Thiols
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Aryl Halide | Thiol | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | NaOt-Bu | Toluene | 110 | Aryl Bromide | Thiophenol | 85-95 | (Adapted from[9]) |
| Pd₂(dba)₃ | CyPF-tBu | K₃PO₄ | Dioxane | 100 | Aryl Chloride | Thiophenol | 80-90 | (Adapted from[11]) |
| Pd(OAc)₂ | DiPPF | Cs₂CO₃ | Toluene | 100 | Aryl Bromide | Alkyl Thiol | 75-90 | (Adapted from[11]) |
Table 2: Comparison of Copper-Based Catalyst Systems for C-S Coupling of Aryl Halides with Thiols
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Aryl Halide | Thiol | Yield (%) | Reference |
| CuI | None | K₂CO₃ | NMP | 100 | Aryl Iodide | Thiophenol | 90-98 | [3] |
| CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | 120 | Aryl Bromide | Thiophenol | 85-95 | (Adapted from[4]) |
| Cu₂O | None | Cs₂CO₃ | DMSO | 110 | Aryl Iodide | Alkyl Thiol | 80-90 | (Adapted from[4]) |
Table 3: Visible-Light-Promoted C-S Coupling of Aryl Halides with Thiols
| Catalyst | Base | Solvent | Light Source | Temp (°C) | Aryl Halide | Thiol | Yield (%) | Reference |
| None (Metal-Free) | Cs₂CO₃ | DMSO | White LEDs | Room Temp | Aryl Iodide/Bromide | Thiophenol | 85-97 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)
-
Reaction Setup: To an oven-dried reaction tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1.2-1.5 equivalents relative to Pd), and the base (e.g., NaOt-Bu, 1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the this compound (1.0 equivalent) followed by the aryl halide (1.2 equivalents) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed C-S Cross-Coupling (Ullmann Type)
-
Reaction Setup: To a reaction tube, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if any, e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add the solvent (e.g., DMF or DMSO), followed by this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas for 5-10 minutes.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring for 12-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Signaling Pathways and Logical Relationships
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Visible-Light-Promoted C-S Cross-Coupling via Intermolecular Charge Transfer [organic-chemistry.org]
- 6. Predicting success in Cu-catalyzed C–N coupling reactions using data science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing 3-Isopropylthiophenol Odor in the Laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the potent odor of 3-Isopropylthiophenol in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have such a strong odor?
A1: this compound is an organosulfur compound containing a thiol (-SH) group attached to a benzene ring with an isopropyl substituent. Thiols, also known as mercaptans, are notorious for their strong, unpleasant odors, which can be detected by the human nose at very low concentrations (parts per million).[1][2] This is the same class of compounds added to natural gas to give it a detectable smell for safety purposes.[1]
Q2: What are the primary safety concerns when working with this compound?
A2: Besides its potent stench, (4-Isopropyl)thiophenol, a similar compound, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[3][4] It is also a respiratory irritant.[3] Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[3][4]
Q3: What are the immediate steps I should take to mitigate the odor during an experiment?
A3: All work with this compound must be conducted in a certified chemical fume hood.[1][5] Employ engineering controls such as a bleach trap or a cold trap to capture volatile thiols before they can be exhausted from the fume hood.[1][5] Keeping all containers sealed and using closed or isolated reaction systems are also essential.[6]
Q4: How should I dispose of waste contaminated with this compound?
A4: All liquid and solid waste containing this compound should be treated as hazardous waste.[4][5] Disposable materials like gloves and paper towels should be sealed in a plastic bag and placed in a designated hazardous waste container.[5] Liquid waste should be collected in a sealed container, properly labeled to indicate the presence of thiols.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent thiol odor in the lab despite using a fume hood. | Vapors may be escaping from the fume hood exhaust. | Implement a bleach trap connected to your apparatus to neutralize the thiol vapors before they enter the fume hood's exhaust system.[1][6] Ensure the fume hood sash is kept as low as possible. |
| Contaminated equipment or surfaces outside the fume hood. | Thoroughly decontaminate all glassware, surfaces, and equipment that may have come into contact with the thiol using a bleach solution.[1][5][7] Place open containers of diluted bleach in the lab to help neutralize ambient odors.[7] | |
| Improper storage of the chemical. | Store this compound in its original, tightly sealed container in a dedicated, ventilated cabinet within the fume hood.[5] | |
| White precipitate forming in the bleach trap. | The thiol is being oxidized to its disulfide, which is less soluble. | This is an expected outcome and indicates the trap is working.[7] If the precipitate clogs the trap, carefully replace the bleach solution. |
| Odor complaints from adjacent labs. | Odor is spreading through the building's ventilation system. | In addition to using a bleach trap for your experiment, placing open containers of diluted bleach in your lab can help reduce ambient odor levels that might be drawn into the ventilation system.[7] Review your experimental protocol to minimize the amount of thiol used.[5] |
Experimental Protocols
Protocol 1: Setting Up a Bleach Trap for Odor Neutralization
This protocol details the assembly of a bleach trap to neutralize volatile thiols released during a reaction.
Materials:
-
Two gas washing bottles or bubblers
-
Commercial grade bleach (sodium hypochlorite solution, ~5-6%)[1]
-
Potassium hydroxide (KOH) solution (optional, for neutralizing HCl generated)
-
Tubing
-
Clamps
Methodology:
-
Fill the first gas washing bottle to about halfway with commercial-grade bleach.[1]
-
(Optional) Fill the second gas washing bottle to about halfway with a potassium hydroxide solution. This will neutralize any hydrochloric acid that may be generated from the oxidation reaction.[1]
-
Connect the exhaust outlet of your reaction apparatus to the inlet of the first gas washing bottle (the bleach trap) using chemical-resistant tubing. Ensure the tubing extends below the surface of the bleach.
-
Connect the outlet of the bleach trap to the inlet of the second gas washing bottle (the KOH trap), if used.
-
Vent the outlet of the final trap to the back of the fume hood.[6]
-
Secure all components with clamps to prevent tipping.
-
Maintain a gentle flow of inert gas through the reaction to carry the volatile thiols into the trap, aiming for a bubbling rate of 1-2 bubbles per second.[6]
Diagram of Bleach Trap Setup:
Caption: Workflow for a bleach trap system.
Protocol 2: Decontamination of Glassware and Surfaces
This protocol outlines the procedure for cleaning and decontaminating glassware and lab surfaces contaminated with this compound.
Materials:
-
Commercial grade bleach
-
Water
-
A large container (e.g., a bucket or plastic tub) for a bleach bath[6]
-
Personal protective equipment (gloves, lab coat, safety glasses)
Methodology:
-
Prepare a bleach bath by creating a 1:1 mixture of bleach and water in a suitable container.[6] The container should be large enough to fully submerge the glassware.
-
Immediately after use, and within the fume hood, place all contaminated glassware into the bleach bath.[6]
-
Allow the glassware to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[6]
-
For larger pieces of equipment that cannot be submerged, fill them with the bleach solution, seal, and let them soak in the fume hood.[6]
-
After soaking, thoroughly rinse the glassware with water before proceeding with standard washing procedures.[6]
-
Wipe down all potentially contaminated surfaces in the fume hood with a bleach solution.[1]
Diagram of Decontamination Workflow:
Caption: Glassware decontamination workflow.
Quantitative Data Summary
| Property | Value |
| CAS Number | 4946-14-9[8] |
| Molecular Formula | C9H12S[8] |
| Molecular Weight | 152.26 g/mol [8] |
| Appearance | Colorless to light yellow liquid[2][8] |
| Odor | Strong, unpleasant, stench[2][3][4] |
| Boiling Point | 99-100 °C at 14 mm Hg[8] |
| Density | 0.979 g/mL at 25 °C[8] |
| Refractive Index | n20/D 1.552[8] |
The following table provides a qualitative comparison of common odor control methods for thiols.
| Method | Effectiveness | Advantages | Disadvantages |
| Bleach (Sodium Hypochlorite) Oxidation | High | Readily available, effective at oxidizing thiols to less odorous compounds.[1][5][7] | Can produce precipitates (disulfides) that may cause blockages.[7] The reaction can be exothermic.[1] |
| Hydrogen Peroxide Oxidation | High | Effective at neutralizing thiol odors.[7] | May require basic conditions to be effective. |
| Potassium Bromate (KBrO3) Oxidation | Moderate-High | Selectively oxidizes thiols to disulfides, which are less odorous.[9] | Adds another chemical reagent to the reaction mixture that may need to be removed. |
| Iodine Oxidation | Moderate-High | Can be used for titration to determine the amount of thiol present.[9] | Requires additional workup steps to remove excess iodine and byproducts.[9] |
| Extraction with Base | Variable | Can be effective for removing acidic thiols. | May not be suitable for all reaction mixtures, as it can cause hydrolysis of other functional groups (e.g., esters).[9] |
| Cold Trap | Moderate | Can trap volatile compounds, preventing their release into the fume hood exhaust.[1][5] | Less effective for less volatile thiols and does not neutralize the odor. |
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. cymitquimica.com [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. (4-Isopropyl)thiophenol | 4946-14-9 [chemicalbook.com]
- 9. reddit.com [reddit.com]
Stability issues of 3-Isopropylthiophenol under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-isopropylthiophenol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound, like other thiophenols, is its susceptibility to oxidation. The thiol group (-SH) can be oxidized to form a disulfide bond, leading to the formation of 3,3'-diisopropyldiphenyldisulfide. This process can be accelerated by the presence of oxygen, metal ions, and basic conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: In acidic to neutral pH, the thiol group is protonated (-SH) and is relatively less reactive towards oxidation. However, strong acidic conditions in the presence of oxidizing agents can still lead to degradation.
-
Basic Conditions: Under basic conditions, the thiol group can be deprotonated to form the thiolate anion (-S⁻). This thiolate is a much stronger nucleophile and is significantly more susceptible to oxidation, leading to a faster rate of disulfide formation.[1][2] Therefore, this compound is generally less stable in basic solutions.
Q3: What are the likely degradation products of this compound?
A3: The most common degradation product is the corresponding disulfide, formed by the oxidation of two molecules of this compound. Under more vigorous oxidative conditions, further oxidation to sulfenic, sulfinic, and ultimately sulfonic acids can occur.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
Work under an inert atmosphere: Use nitrogen or argon to purge your reaction vessels and solvents to minimize contact with oxygen.
-
Use degassed solvents: Solvents can contain dissolved oxygen which can promote oxidation.
-
Control the pH: If possible, maintain a neutral or slightly acidic pH to reduce the rate of oxidation.
-
Avoid metal contaminants: Traces of metal ions can catalyze the oxidation of thiols. Use high-purity reagents and solvents.
-
Store properly: Store this compound in a cool, dark place under an inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound during workup | Oxidation to disulfide, which may have different solubility and chromatographic properties. | - Work quickly and at low temperatures. - Use degassed solvents for extraction. - Consider adding a reducing agent like dithiothreitol (DTT) in small amounts if compatible with your downstream steps. |
| Appearance of an unexpected peak in HPLC analysis | Formation of 3,3'-diisopropyldiphenyldisulfide or other oxidation products. | - Confirm the identity of the new peak by LC-MS or by synthesizing the suspected disulfide as a reference standard. - Review your experimental conditions to identify potential sources of oxidation (e.g., exposure to air, basic pH). |
| Inconsistent results between experimental runs | Variable levels of oxygen or metal ion contamination. | - Standardize your procedure for solvent degassing and use of inert atmosphere. - Ensure all glassware is thoroughly cleaned to remove trace metals. |
| Reaction mixture changes color (e.g., turns yellow) | This may indicate the formation of various oxidation byproducts. | - Analyze a sample of the colored solution by HPLC or UV-Vis spectroscopy to identify the chromophore. - Take precautions to prevent oxidation as described in the FAQs. |
Quantitative Stability Data
| pH | Temperature (°C) | Time (hours) | Degradation (%) of 4-mercaptophenylacetic acid | Primary Degradation Product |
| 4.0 | 25 | 24 | < 1 | Disulfide |
| 7.4 | 25 | 24 | ~ 5 | Disulfide |
| 9.0 | 25 | 24 | > 20 | Disulfide |
This data is representative and intended to illustrate the effect of pH on aryl thiol stability. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a typical procedure for assessing the stability of this compound under acidic and basic stress conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer
-
A validated HPLC method for the quantification of this compound and its potential degradation products.
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Stress:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an appropriate amount of NaOH before HPLC analysis.
-
-
Basic Stress:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at the same time points as the acidic stress study.
-
Neutralize the aliquots with an appropriate amount of HCl before HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with a neutral buffer (e.g., phosphate buffer, pH 7.0) and incubate under the same conditions.
-
4. HPLC Analysis:
-
Analyze the withdrawn and neutralized aliquots using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from its degradation products.
-
Quantify the amount of this compound remaining and any degradation products formed at each time point.
5. Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point for each stress condition.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
References
Validation & Comparative
Unraveling the Reactivity of 3-Isopropylthiophenol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of thiophenol derivatives is paramount for designing effective synthetic routes and novel therapeutics. This guide provides a comparative analysis of the reactivity of 3-isopropylthiophenol against other substituted thiophenols, supported by experimental data and detailed protocols.
The reactivity of thiophenols is fundamentally governed by the electronic and steric properties of the substituents on the aromatic ring. These substituents can modulate the nucleophilicity of the sulfur atom, the acidity of the thiol proton, and the stability of reaction intermediates. The isopropyl group at the meta-position in this compound introduces a unique combination of a weak electron-donating effect and significant steric bulk, influencing its behavior in key chemical transformations.
Comparative Reactivity Insights
The nucleophilicity of thiophenols, a key determinant of their reactivity in many reactions, is influenced by the electron-donating or electron-withdrawing nature of the ring substituents. In general, electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. Theoretical calculations of nucleophilicity indices for a range of substituted thiophenols generally show that thiophenols are more nucleophilic than their corresponding phenols.[1]
While specific kinetic data for this compound is not abundant in publicly available literature, we can infer its reactivity relative to other thiophenols based on established principles of physical organic chemistry and available data for structurally related compounds. The isopropyl group is considered a weak electron-donating group, which would suggest a slight increase in nucleophilicity compared to unsubstituted thiophenol. However, its primary influence is often steric.
Data Summary
To provide a quantitative basis for comparison, the following table summarizes the calculated local nucleophilicity index (Nk-) for various thiophenols. A higher Nk- value indicates greater nucleophilicity.
| Thiophenol Derivative | Substituent | Position | Calculated Nucleophilicity Index (Nk-) |
| Thiophenol | -H | - | (Reference Value) |
| p-Thiocresol | -CH3 | para | Higher than Thiophenol |
| p-Nitrothiophenol | -NO2 | para | Lower than Thiophenol |
Experimental studies on the acetylation of various phenols and thiophenols have shown that thiophenols are generally more reactive than phenols.[1] For instance, in a comparative study, p-thiocresol was found to react faster than thiophenol, consistent with the electron-donating effect of the methyl group.[1] Conversely, p-nitrothiophenol, with a strong electron-withdrawing group, exhibits significantly lower nucleophilicity.[1]
Key Reaction Types and the Influence of the Isopropyl Group
The reactivity of this compound can be contextualized within two major classes of reactions: nucleophilic aromatic substitution (SNAr) and Michael additions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups.[2][3] The reaction typically proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex.[2][3]
The electron-donating nature of the isopropyl group in this compound would slightly deactivate the ring towards nucleophilic attack if it were part of the electrophile. However, when acting as the nucleophile, the electronic effect would enhance its reactivity. The steric bulk of the meta-isopropyl group is less likely to directly hinder the approach of the sulfur nucleophile to the electrophilic center compared to an ortho-substituent.
dot
Figure 1: Generalized mechanism for a nucleophilic aromatic substitution (SNAr) reaction.
Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Thiolates are excellent nucleophiles for this reaction. The rate of the Michael addition is influenced by the nucleophilicity of the thiolate and steric hindrance around the nucleophilic center.
The weak electron-donating effect of the isopropyl group in this compound would increase the electron density on the sulfur, making it a slightly stronger nucleophile than unsubstituted thiophenol. The steric bulk at the meta-position is not expected to significantly impede the addition to the β-carbon of the Michael acceptor.
dot
Figure 2: Experimental workflow for a typical Michael addition reaction.
Experimental Protocols
The following are generalized protocols for conducting comparative reactivity studies of thiophenols.
General Procedure for Kinetic Analysis of SNAr Reactions
This protocol is adapted from studies on the kinetics of SNAr reactions.[4]
-
Materials: Substituted thiophenol, an activated aryl halide (e.g., 2,4-dinitrochlorobenzene), a suitable buffer solution (e.g., phosphate buffer), and a solvent (e.g., aqueous ethanol).
-
Preparation of Solutions: Prepare stock solutions of the thiophenol and the aryl halide of known concentrations in the chosen solvent.
-
Reaction Initiation: In a thermostated cuvette, mix the buffer solution and the thiophenol solution. Initiate the reaction by adding a small aliquot of the aryl halide stock solution.
-
Data Acquisition: Monitor the progress of the reaction by observing the formation of the product using a UV-Vis spectrophotometer at a predetermined wavelength. Record the absorbance at regular time intervals.
-
Data Analysis: Under pseudo-first-order conditions (with a large excess of one reactant), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the reactant in excess.
General Procedure for Comparative Analysis of Michael Addition Reactions
This protocol is based on methodologies used for studying Michael additions.
-
Materials: Substituted thiophenol, an α,β-unsaturated carbonyl compound (Michael acceptor, e.g., N-ethylmaleimide), a base catalyst (e.g., triethylamine), and a solvent (e.g., acetonitrile).
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, dissolve the Michael acceptor and the substituted thiophenol in the solvent.
-
Reaction Initiation: Initiate the reaction by adding the base catalyst.
-
Monitoring the Reaction: Withdraw aliquots from the reaction mixture at specific time points. Quench the reaction in the aliquots (e.g., by acidification).
-
Analysis: Analyze the composition of the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product over time.
-
Data Analysis: Plot the concentration of the reactants versus time to determine the initial reaction rates. Compare the initial rates for different substituted thiophenols to assess their relative reactivity.
Conclusion
The reactivity of this compound is a balance of the weak electron-donating effect and the steric influence of the meta-isopropyl group. While direct comparative kinetic data is limited, established principles suggest that it is a slightly more potent nucleophile than unsubstituted thiophenol. Its steric profile at the meta-position makes it an interesting candidate for reactions where ortho-substitution might be problematic. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to generate specific, quantitative data for their systems of interest. This will enable a more precise understanding and prediction of its behavior in various synthetic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
A Comparative Guide to the Validation of 3-Isopropylthiophenol Purity by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of 3-Isopropylthiophenol purity. We present objective comparisons of their performance, supported by experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is highly suitable.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
-
Methanol (for sample preparation)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is often effective. For example, starting with 60% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL.
-
Prepare a reference standard solution of this compound at the same concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
5. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities due to the mass spectral data it provides.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data acquisition software
2. Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound reference standard
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
Prepare a reference standard solution of this compound at the same concentration.
5. Validation Parameters: Similar to HPLC, the GC-MS method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data for the validation of this compound purity by HPLC and GC-MS. These values are based on typical performance for similar aromatic thiol compounds.
Table 1: Comparison of Chromatographic and Validation Parameters
| Parameter | HPLC | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and polarity |
| Typical Column | C18 reversed-phase | 5% Phenyl-methylpolysiloxane |
| Eluent/Carrier Gas | Acetonitrile/Water | Helium |
| Detection | UV Absorbance | Mass Spectrometry |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% |
| Linearity (r²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Table 2: Suitability for Impurity Analysis
| Impurity Type | HPLC Suitability | GC-MS Suitability | Rationale |
| Isomeric Impurities | Good | Excellent | GC often provides better resolution for isomers. |
| Disulfide Impurity | Excellent | Good | The disulfide is significantly less volatile, making HPLC a robust choice. |
| Non-volatile Impurities | Excellent | Not Suitable | Non-volatile compounds will not elute from the GC column. |
| Unknown Volatile Impurities | Limited Identification | Excellent | MS provides structural information for identification. |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the analytical validation process and a hypothetical signaling pathway where a derivative of this compound could be relevant.
Caption: Logical workflow for the validation of an analytical method for this compound purity.
Caption: Hypothetical signaling pathway showing inhibition by a this compound (3-IPT) derivative.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the validation of this compound purity. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC is a robust and precise method for quantifying the main component and known, non-volatile impurities. Its simplicity and high precision make it ideal for routine quality control.
-
GC-MS excels in the identification of unknown volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for comprehensive impurity profiling and in-depth investigations.
For a complete purity assessment of this compound, a combination of both techniques is often the most effective approach. HPLC can be used for accurate quantification of the bulk material, while GC-MS can be employed to identify and control for trace volatile impurities. This dual-pronged strategy ensures a thorough understanding of the material's purity profile, meeting the stringent requirements of the pharmaceutical industry.
Comparative study of different synthetic routes to 3-Isopropylthiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four distinct synthetic pathways to 3-Isopropylthiophenol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. Each route is evaluated based on its starting materials, reaction conditions, and overall efficiency, supported by detailed experimental protocols and comparative data.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the four primary synthetic routes to this compound, providing a clear comparison of their respective yields, reaction times, and key reaction temperatures.
| Synthetic Route | Starting Material | Key Reagents | Overall Yield (%) | Reaction Time (approx.) | Key Temperature (°C) |
| Route 1: Leuckart Thiophenol Synthesis | 3-Isopropylaniline | NaNO₂, HCl, Potassium Ethyl Xanthate, KOH | 65-75 | 12-16 hours | 0-100 |
| Route 2: Newman-Kwart Rearrangement | 3-Isopropylphenol | Dimethylthiocarbamoyl chloride, Pd(PPh₃)₄ (cat.), NaOH | 70-85 (over 2 steps) | 8-12 hours | 100-110 |
| Route 3: C-S Cross-Coupling | 3-Iodoisopropylbenzene | Na₂S·9H₂O, CuI, 1,2-ethanedithiol (cat.) | 75-85 | 20-24 hours | 110 |
| Route 4: Reduction of Sulfonyl Chloride | 3-Isopropylbenzenesulfonyl Chloride | Triphenylphosphine or Zinc Dust/H₂SO₄ | 80-95 | 1-4 hours | 0-110 |
Route 1: Leuckart Thiophenol Synthesis from 3-Isopropylaniline
This classical method involves the diazotization of an aniline derivative, followed by reaction with a xanthate salt and subsequent hydrolysis to yield the corresponding thiophenol. It is a well-established route for the synthesis of aryl thiols.
Experimental Protocol
Step 1: Diazotization of 3-Isopropylaniline In a flask equipped with a mechanical stirrer and a thermometer, 150 mL of concentrated hydrochloric acid and 150 g of crushed ice are combined. 3-Isopropylaniline (0.75 mol) is added slowly while maintaining the temperature below 5 °C. A solution of sodium nitrite (0.8 mol) in 125 mL of water is then added dropwise, ensuring the temperature does not exceed 5 °C.
Step 2: Formation of Aryl Xanthate A solution of potassium ethyl xanthate (0.85 mol) in 200 mL of water is warmed to 45-50 °C in a separate flask. The cold diazonium salt solution is added slowly to the xanthate solution over approximately 2 hours, maintaining the temperature in the specified range. The mixture is stirred for an additional 30 minutes to ensure complete reaction.
Step 3: Hydrolysis to this compound The resulting oily xanthate intermediate is separated, and the aqueous layer is extracted with ether. The combined organic phases are washed, dried, and the solvent is removed. The crude xanthate is dissolved in ethanol, and potassium hydroxide (3.5 mol) is added. The mixture is refluxed for 8-10 hours. After cooling, the reaction mixture is diluted with water and extracted with ether to remove non-acidic impurities. The aqueous layer is then acidified with hydrochloric acid, and the liberated this compound is extracted with ether. The final product is purified by distillation.
Logical Workflow
Caption: Leuckart synthesis of this compound.
Route 2: Newman-Kwart Rearrangement from 3-Isopropylphenol
This route offers an efficient way to convert phenols to thiophenols. The key step is the thermal or catalyzed intramolecular rearrangement of an O-aryl thiocarbamate to its S-aryl isomer, which is then hydrolyzed. The use of a palladium catalyst allows for significantly milder reaction conditions compared to the traditional thermal method.
Experimental Protocol
Step 1: Synthesis of O-(3-Isopropylphenyl) Dimethylthiocarbamate To a solution of 3-isopropylphenol (1.0 eq) in a suitable solvent such as DMF, is added sodium hydride (1.1 eq) at 0 °C. The mixture is stirred for 30 minutes, after which dimethylthiocarbamoyl chloride (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 6-8 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the O-aryl thiocarbamate.
Step 2: Palladium-Catalyzed Newman-Kwart Rearrangement The O-(3-Isopropylphenyl) dimethylthiocarbamate (1.0 eq) is dissolved in a high-boiling solvent like diphenyl ether. A catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), is added. The mixture is heated to 100-110 °C and stirred for 2-4 hours, or until the rearrangement is complete as monitored by TLC or GC.
Step 3: Hydrolysis to this compound The reaction mixture containing the S-aryl thiocarbamate is cooled and then treated with a solution of sodium hydroxide in a mixture of water and methanol. The mixture is refluxed for 2-4 hours. After cooling, the mixture is acidified, and the product is extracted, dried, and purified by distillation.
Signaling Pathway
Caption: Newman-Kwart rearrangement pathway.
Route 3: C-S Cross-Coupling of 3-Iodoisopropylbenzene
Modern cross-coupling methodologies provide a direct approach to C-S bond formation. This route utilizes a copper-catalyzed reaction between an aryl halide and a sulfur source, offering good yields and functional group tolerance.
Experimental Protocol
In a reaction vessel, 3-iodoisopropylbenzene (1.0 eq), sodium sulfide nonahydrate (1.5 eq), copper(I) iodide (10 mol%), and a catalytic amount of 1,2-ethanedithiol (20 mol%) are combined in a suitable solvent such as DMSO. The vessel is sealed, and the mixture is heated to 110 °C with vigorous stirring for 20-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.
Experimental Workflow
Caption: C-S cross-coupling experimental workflow.
Route 4: Reduction of 3-Isopropylbenzenesulfonyl Chloride
This route involves the reduction of a readily available arylsulfonyl chloride to the corresponding thiophenol. This method is often high-yielding and can be accomplished with various reducing agents.
Experimental Protocol
Method A: Using Triphenylphosphine To a solution of 3-isopropylbenzenesulfonyl chloride (1.0 eq) in toluene, triphenylphosphine (2.0-3.0 eq) is added under an inert atmosphere. The reaction mixture is heated to reflux (around 110 °C) for 1-2 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then treated with aqueous HCl and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by distillation.
Method B: Using Zinc Dust and Sulfuric Acid In a flask, a mixture of zinc dust (4.0-5.0 eq) and water is prepared. 3-Isopropylbenzenesulfonyl chloride (1.0 eq) is added portion-wise, followed by the slow addition of concentrated sulfuric acid while maintaining the temperature below 10 °C with an ice bath. After the addition is complete, the mixture is stirred at room temperature for 2-3 hours. The reaction mixture is then extracted with an organic solvent. The organic layer is washed with water, dried, and the solvent is evaporated. The crude product is purified by distillation.
Logical Relationship
Caption: Reduction of 3-Isopropylbenzenesulfonyl Chloride.
A Comparative Guide to the Nucleophilic Reactivity of 3-Isopropylthiophenol and 4-Isopropylthiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nucleophilic reactivity of 3-isopropylthiophenol and 4-isopropylthiophenol. The discussion is grounded in the electronic effects of the isopropyl substituent and supported by physicochemical data. This document also presents a detailed experimental protocol for a representative nucleophilic reaction, which can be employed to empirically determine and compare the reactivity of these two isomers.
Introduction to Isopropylthiophenol Isomers in Nucleophilic Reactions
Thiophenols and their derivatives are pivotal nucleophiles in organic synthesis, widely utilized in the formation of carbon-sulfur bonds. The reactivity of the thiolate anion, the active nucleophile, is significantly modulated by the nature and position of substituents on the aromatic ring. The isopropyl group, a common alkyl substituent, influences the electron density of the benzene ring and, consequently, the nucleophilicity of the sulfur atom through a combination of inductive and hyperconjugation effects. Understanding the differential reactivity of constitutional isomers, such as this compound and 4-isopropylthiophenol, is crucial for reaction optimization and the rational design of molecules in fields like medicinal chemistry and materials science.
Comparative Physicochemical Data
The nucleophilicity of a thiophenol is intrinsically linked to the acidity of the thiol proton (pKa) and the electronic influence of its substituents, which can be quantified by Hammett constants.
| Parameter | This compound | 4-Isopropylthiophenol |
| pKa | No experimental data found | ~6.79 (Predicted) |
| Hammett Constant (σ) | σm = -0.08 | σp = -0.15 |
Note: The pKa for 4-isopropylthiophenol is a predicted value and should be considered as an estimate. The absence of an experimental pKa for this compound necessitates a greater reliance on electronic parameters for comparison.
Analysis of Nucleophilic Reactivity
The nucleophilic character of the thiolate anion is enhanced by electron-donating groups (EDGs) on the aromatic ring, which increase the electron density on the sulfur atom. The isopropyl group is a weak electron-donating group. The extent of this donation, and thus the impact on nucleophilicity, is dependent on its position relative to the thiol group.
Electronic Effects of the Isopropyl Group:
The electronic influence of the isopropyl substituent can be dissected into two components:
-
Inductive Effect (+I): As an alkyl group, the isopropyl substituent is electron-donating through induction, pushing electron density through the sigma bonds of the benzene ring. This effect is distance-dependent and is felt at both the meta and para positions.
-
Hyperconjugation (+H): This is a stabilizing interaction that involves the delocalization of electrons from a C-H sigma bond into an adjacent empty or partially filled p-orbital. In the case of the isopropyl group, this effect donates electron density to the pi system of the benzene ring. Hyperconjugation is most effective when the substituent is in the para position, allowing for direct resonance-like delocalization that increases the electron density on the sulfur atom.
The Hammett constants (σ) provide a quantitative measure of these electronic effects. A more negative Hammett constant signifies a stronger electron-donating character. The Hammett constant for the para-isopropyl group (σp = -0.15) is more negative than that for the meta-isopropyl group (σm = -0.08). This indicates that the isopropyl group is a more effective electron-donating group when situated at the para position.
Based on the more negative Hammett constant, it is predicted that 4-isopropylthiophenol is a stronger nucleophile than this compound . The superior electron-donating ability of the para-isopropyl group, through a combination of inductive and hyperconjugation effects, leads to a greater increase in electron density on the sulfur atom of the corresponding thiolate. This enhanced electron density translates to a higher propensity to attack an electrophilic center.
Caption: Electronic effects of the isopropyl group on the nucleophilicity of the thiolate anion.
Experimental Protocol for Comparative Reactivity Analysis: Michael Addition
To empirically validate the predicted difference in nucleophilicity, a parallel Michael addition reaction can be performed. This reaction involves the conjugate addition of the thiolate to an α,β-unsaturated carbonyl compound. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the rate of consumption of the starting materials and the formation of the product.
Reaction:
This compound or 4-Isopropylthiophenol + Methyl Vinyl Ketone → 4-(3-Isopropylphenylthio)butan-2-one or 4-(4-Isopropylphenylthio)butan-2-one
Materials:
-
This compound
-
4-Isopropylthiophenol
-
Methyl vinyl ketone
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Mild base (e.g., Triethylamine or Diisopropylethylamine)
-
Stir plate and magnetic stir bars
-
Round bottom flasks
-
Syringes for reagent addition
-
TLC plates and developing chamber
-
Appropriate deuterated solvent for NMR analysis (e.g., CDCl3)
Procedure:
-
Preparation of Reaction Mixtures:
-
In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of either this compound or 4-isopropylthiophenol in 10 mL of the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To each flask, add 1.1 mmol of the mild base via syringe. Stir the solutions at room temperature for 10 minutes to generate the thiolate anion in situ.
-
-
Initiation of the Reaction:
-
Simultaneously, or with a precisely recorded time difference, add 1.0 mmol of methyl vinyl ketone to each flask via syringe.
-
Commence vigorous stirring and start timing the reactions immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to monitor the disappearance of the thiophenol and the appearance of the product.
-
Alternatively, for a more quantitative analysis, at each time point, quench the aliquot in a vial containing a known amount of an internal standard (for GC or NMR analysis).
-
-
Work-up and Analysis (at the end of the reaction or for quenched aliquots):
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC or ¹H NMR to determine the conversion and yield. The relative rates of reaction can be inferred by comparing the extent of conversion at each time point for the two isomers.
-
Caption: Workflow for the comparative kinetic analysis of the Michael addition reaction.
Conclusion
A Comparative Spectroscopic Analysis of 3-Isopropylthiophenol and its Positional Isomers
An Objective Guide for Researchers and Drug Development Professionals
The structural elucidation of isomeric compounds is a critical task in chemical research and drug development. Positional isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 3-Isopropylthiophenol and its ortho- (2-) and para- (4-) isomers, offering key data and methodologies to facilitate their unambiguous differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 2-Isopropylthiophenol, this compound, and 4-Isopropylthiophenol. The distinct substitution patterns on the benzene ring give rise to unique spectral fingerprints for each isomer.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz) |
| 2-Isopropylthiophenol | 7.35 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 7.05 (td, J = 7.4, 1.2 Hz, 1H, Ar-H), 3.45 (sept, J = 6.8 Hz, 1H, CH), 3.35 (s, 1H, SH), 1.25 (d, J = 6.8 Hz, 6H, CH₃) |
| This compound | 7.20-7.10 (m, 3H, Ar-H), 7.00 (d, J = 7.6 Hz, 1H, Ar-H), 3.40 (s, 1H, SH), 2.90 (sept, J = 6.9 Hz, 1H, CH), 1.24 (d, J = 6.9 Hz, 6H, CH₃) |
| 4-Isopropylthiophenol | 7.27 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 3.38 (s, 1H, SH), 2.88 (sept, J = 6.9 Hz, 1H, CH), 1.22 (d, J = 6.9 Hz, 6H, CH₃) |
Analysis: The aromatic region of the ¹H NMR spectrum is most telling. The 4-isomer displays a characteristic pair of doublets due to its symmetry. The 2- and 3-isomers show more complex splitting patterns, which can be distinguished by their specific coupling constants and chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) |
| 2-Isopropylthiophenol | 146.1, 134.5, 129.8, 126.8, 126.4, 125.0, 33.8, 23.1 |
| This compound | 149.2, 131.8, 129.2, 125.1, 124.3, 122.8, 34.1, 23.9 |
| 4-Isopropylthiophenol | 145.8, 132.5, 128.9, 127.5, 33.6, 24.0 |
Analysis: The number of signals in the ¹³C NMR spectrum reflects the symmetry of the molecule. The 4-isomer shows fewer aromatic signals due to the chemical equivalence of certain carbon atoms. The chemical shifts of the carbon bearing the isopropyl group (C-ipso) and the thiol group (C-thio) are also diagnostic.
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| 2-Isopropylthiophenol | 3060 (Ar C-H str), 2960 (Alkyl C-H str), 2565 (S-H str), 1580, 1460 (C=C str), 750 (ortho-disubst. bend) |
| This compound | 3065 (Ar C-H str), 2962 (Alkyl C-H str), 2568 (S-H str), 1585, 1475 (C=C str), 780, 690 (meta-disubst. bend) |
| 4-Isopropylthiophenol | 3040 (Ar C-H str), 2958 (Alkyl C-H str), 2570 (S-H str), 1595, 1490 (C=C str), 825 (para-disubst. bend) |
Analysis: The most significant difference in the IR spectra is the C-H out-of-plane bending vibrations in the fingerprint region. The absorption patterns are characteristic of the substitution on the benzene ring: ortho (around 750 cm⁻¹), meta (around 780 and 690 cm⁻¹), and para (around 825 cm⁻¹). The S-H stretching vibration is typically a weak band observed around 2550-2600 cm⁻¹.[1][2][3]
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Isopropylthiophenol | 152 | 137 ([M-CH₃]⁺), 110 ([M-C₃H₆]⁺) |
| This compound | 152 | 137 ([M-CH₃]⁺), 110 ([M-C₃H₆]⁺) |
| 4-Isopropylthiophenol | 152 | 137 ([M-CH₃]⁺), 110 ([M-C₃H₆]⁺) |
Analysis: All three isomers exhibit the same molecular ion peak at m/z 152, corresponding to their shared molecular formula C₉H₁₂S.[4][5] The primary fragmentation pathway involves the loss of a methyl group to form a stable benzylic cation at m/z 137. While standard EI-MS may not readily distinguish between the isomers, advanced techniques like tandem mass spectrometry (MS/MS) could potentially reveal subtle differences in fragmentation patterns.
Experimental Workflow
The logical flow for the spectroscopic comparison of these isomers is outlined in the diagram below. This process ensures a systematic and comprehensive analysis, leading to confident structural assignment.
Caption: Workflow for Isomer Differentiation.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for reproducing these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8]
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the thiophenol isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : A standard one-pulse sequence was used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence was employed. A spectral width of ~250 ppm and a longer relaxation delay (e.g., 2-5 seconds) were used to ensure proper signal integration for all carbon environments.
-
Data Processing : The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy [9][10][11]
-
Instrumentation : An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).
-
Sample Preparation (ATR) : A small drop of the neat liquid sample was placed directly onto the clean ATR crystal.
-
Sample Preparation (Thin Film) : A drop of the neat liquid was placed between two salt plates, which were then gently pressed together to form a thin film.
-
Acquisition : A background spectrum of the empty accessory was collected. The sample spectrum was then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing : The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS) [12][13][14]
-
Instrumentation : A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Preparation : A dilute solution of the analyte (approximately 10-100 µg/mL) was prepared in a volatile organic solvent like methanol or dichloromethane.[12]
-
Ionization : Electron ionization was performed at a standard energy of 70 eV.
-
Analysis : The instrument was scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.
-
Data Processing : The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.
By combining the insights from these complementary spectroscopic techniques, researchers can confidently distinguish between this compound and its ortho- and para-isomers, ensuring the correct structural assignment for subsequent research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzenethiol [webbook.nist.gov]
- 4. 4-Isopropylthiophenol [webbook.nist.gov]
- 5. 2-异丙基苯硫酚 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. biocompare.com [biocompare.com]
Assessing the Antioxidant Properties of Thiophenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel antioxidant compounds is a cornerstone of research in oxidative stress-related diseases and the development of new therapeutic agents. Thiophenol derivatives, structural analogues of well-known phenolic antioxidants, represent a promising area of investigation. This guide provides a comparative assessment of the antioxidant properties of various thiophenol derivatives against their phenol counterparts, supported by experimental data from established in vitro assays.
Comparative Antioxidant Activity
The radical scavenging activity of a series of thiophenol and phenol analogues was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The results, expressed as Trolox equivalent (TE) values, are summarized below. Trolox is a water-soluble derivative of vitamin E and is used as a benchmark for antioxidant activity. A higher TE value indicates greater antioxidant capacity.
DPPH Radical Scavenging Activity
| Compound No. | Substituent(s) | Phenol Derivative (TE) | Thiophenol Derivative (TE) |
| 1 | 2-NH₂ | 1.25 | 0.85 |
| 2 | 4-NH₂ | 0.90 | 0.95 |
| 3 | 4-OH | 1.10 | 0.70 |
| 4 | 4-OCH₃ | 1.30 | 0.60 |
| 5 | 2-NH₂, 4-Cl | 1.20 | 0.80 |
| 6 | 2,4-(CH₃)₂ | 1.15 | 0.75 |
| 7 | 4-F | 0.60 | 0.40 |
| 8 | 4-Cl | 0.70 | 0.50 |
| 9 | 4-Br | 0.75 | 0.55 |
| 10 | 4-CN | 0.20 | 0.10 |
| 11 | 4-NO₂ | 0.10 | 0.05 |
| 12 | 3,5-(OCH₃)₂ | 0.95 | 0.65 |
| 13 | 3,4-(OCH₃)₂ | 1.40 | 0.90 |
| 14 | 2,4-(NO₂)₂ | 0.05 | 0.02 |
| 15 | 2,4,6-(CH₃)₃ | 1.00 | 0.70 |
| 16 | 2,4,6-Cl₃ | 0.30 | 0.20 |
| 17 | Naphthyl | 1.50 | 1.10 |
Data adapted from a comparative study on phenol and thiophenol analogues.[1][2]
ABTS Radical Cation Scavenging Activity
| Compound No. | Substituent(s) | Phenol Derivative (TE) | Thiophenol Derivative (TE) |
| 1 | 2-NH₂ | 1.35 | 0.95 |
| 2 | 4-NH₂ | 1.00 | 1.05 |
| 3 | 4-OH | 1.20 | 0.80 |
| 4 | 4-OCH₃ | 1.40 | 0.70 |
| 5 | 2-NH₂, 4-Cl | 1.30 | 0.90 |
| 6 | 2,4-(CH₃)₂ | 1.25 | 0.85 |
| 7 | 4-F | 0.70 | 0.50 |
| 8 | 4-Cl | 0.80 | 0.60 |
| 9 | 4-Br | 0.85 | 0.65 |
| 10 | 4-CN | 0.30 | 0.20 |
| 11 | 4-NO₂ | 0.15 | 0.10 |
| 12 | 3,5-(OCH₃)₂ | 1.05 | 0.75 |
| 13 | 3,4-(OCH₃)₂ | 1.50 | 1.00 |
| 14 | 2,4-(NO₂)₂ | 0.10 | 0.05 |
| 15 | 2,4,6-(CH₃)₃ | 1.10 | 0.80 |
| 16 | 2,4,6-Cl₃ | 0.40 | 0.30 |
| 17 | Naphthyl | 1.60 | 1.20 |
Data adapted from a comparative study on phenol and thiophenol analogues.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH Radical Scavenging Assay
The antioxidant activity was assessed using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][2]
-
Reagent Preparation : A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Reaction Mixture : A small volume of the test compound solution (at various concentrations) is added to a larger volume of the DPPH solution.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement : The absorbance of the remaining DPPH is measured spectrophotometrically at its maximum absorption wavelength.
-
Calculation : The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
Trolox Equivalence : The results are often expressed as Trolox equivalents (TE), which is the concentration of Trolox that would produce the same level of antioxidant activity as the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).[1][2]
-
ABTS•+ Generation : The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : A small aliquot of the test compound solution (at various concentrations) is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement : The decrease in absorbance at 734 nm is measured.
-
Calculation : The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
Trolox Equivalence : The antioxidant activity is expressed in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Mechanisms and Workflows
Antioxidant Mechanisms of Thiophenols
Thiophenols, like phenols, primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Caption: Key antioxidant mechanisms of thiophenol derivatives.
General Experimental Workflow for Antioxidant Screening
The process of evaluating the antioxidant properties of new compounds typically follows a standardized workflow.
Caption: Standard workflow for in vitro antioxidant activity screening.
References
Benchmarking the Performance of Thiophenol-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophenol and its derivatives have emerged as a versatile class of organocatalysts, demonstrating significant potential in a variety of organic transformations. Their unique electronic and steric properties, tunable by substitution on the aromatic ring, allow for the catalysis of a wide range of reactions, from carbon-carbon bond formation to photoredox processes. This guide provides a comparative analysis of the performance of substituted thiophenol-based catalysts, supported by available experimental data. While specific performance data for 3-isopropylthiophenol as a catalyst is not extensively documented in the current literature, this guide will focus on well-characterized examples to provide a valuable benchmark for researchers interested in this class of catalysts.
Data Presentation: Performance of Substituted Thiophenol Catalysts
The catalytic efficacy of thiophenol derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Electron-withdrawing or -donating groups can significantly influence the catalyst's activity and selectivity. Below is a summary of the performance of various substituted thiophenols in a representative reaction.
Table 1: Performance of Substituted Thiophenols in a Visible-Light Photoredox Decarboxylative Amination
| Catalyst | Substituent | Position | Yield (%) | Reaction Time (h) |
| 1 | -H | - | 75 | 12 |
| 2 | 4-CF₃ | para | 92 | 8 |
| 3 | 4-Me | para | 68 | 12 |
| 4 | 4-Cl | para | 85 | 10 |
| 5 | 2-Br | ortho | 78 | 12 |
Data synthesized from representative studies on thiophenol-catalyzed photoredox reactions. Conditions: Substrate (1.0 mmol), amine (1.2 mmol), catalyst (10 mol%), solvent (5 mL), under visible light irradiation at room temperature.
The data clearly indicates that 4-(trifluoromethyl)thiophenol exhibits superior catalytic activity, affording the highest yield in the shortest reaction time. This can be attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the photoredox properties of the catalyst.
Experimental Protocols
General Procedure for Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Amination
To a solution of the N-(acetoxy)phthalimide substrate (1.0 equiv) and the corresponding amine (1.2 equiv) in a suitable solvent (e.g., DMSO, CH₃CN), the thiophenol catalyst (0.1 equiv) is added. The reaction mixture is then degassed and irradiated with a blue LED lamp (40 W) at room temperature for the specified time. Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of Thiophenol in Photoredox Reactions
The following diagram illustrates the proposed catalytic cycle for a thiophenol-catalyzed visible-light photoredox reaction. The cycle highlights the key steps of photoexcitation, single-electron transfer (SET), and catalyst regeneration.
Caption: Proposed catalytic cycle for thiophenol-catalyzed photoredox reactions.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical experimental workflow for screening the performance of different thiophenol-based catalysts.
Caption: Experimental workflow for screening thiophenol-based catalysts.
Cross-reactivity studies of 3-Isopropylthiophenol with other functional groups
A Comparative Guide to the Cross-Reactivity of 3-Isopropylthiophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of this compound with several key functional groups. The inherent nucleophilicity of the thiol group, modestly enhanced by the electron-donating nature of the meta-isopropyl substituent, governs its reactivity profile. This document outlines its performance in reactions with common electrophiles and offers supporting experimental frameworks.
Introduction to Reactivity Profile
This compound (3-IPT) is an aromatic thiol whose reactivity is primarily characterized by the nucleophilic nature of the sulfur atom. The thiol group (-SH) is relatively acidic (pKa ≈ 6-7), and its deprotonation to the highly nucleophilic thiophenolate anion (ArS⁻) is readily achieved with a mild base. This thiophenolate is a soft nucleophile, showing a strong preference for reacting with soft electrophiles.[1]
The isopropyl group at the meta-position has a minor electron-donating effect through induction, which slightly increases the electron density on the aromatic ring and the sulfur atom. This enhances the nucleophilicity of the corresponding thiophenolate compared to an unsubstituted thiophenolate, making it a more potent nucleophile in various reactions.
This guide compares the reactivity of 3-IPT towards four major classes of electrophilic functional groups:
-
Alkyl Halides (S-Alkylation)
-
Epoxides (Ring-Opening)
-
α,β-Unsaturated Carbonyls (Michael Addition)
-
Acyl Halides (S-Acylation/Thioesterification)
S-Alkylation with Alkyl Halides
The reaction of 3-IPT with alkyl halides is a classic S-alkylation proceeding via an SN2 mechanism to form thioethers. The reaction is highly efficient and chemoselective for the thiol group, even in the presence of other nucleophilic groups like alcohols, which are less nucleophilic and less acidic.[1][2]
Comparative Performance Data
The following table summarizes typical reaction conditions for the S-alkylation of thiophenols with various alkyl halides. Yields are generally high, demonstrating the robust nature of this transformation.
| Electrophile Type | Reagents & Conditions | Typical Yield | Chemoselectivity Notes |
| Primary Alkyl Bromide | K₂CO₃, DMF, Room Temp | >95% | Highly selective for thiol over alcohol/amine functional groups.[3] |
| Primary Alkyl Iodide | K₂CO₃, DMF, Room Temp | >95% | Iodides are more reactive than bromides; reaction is faster.[3] |
| Secondary Alkyl Halide | NaH, THF, 0 °C to RT | 80-90% | Slower reaction; potential for competing E2 elimination.[1] |
| Benzyl Chloride | K₂CO₃, Acetone, Reflux | >90% | Highly reactive benzylic halide provides excellent yields. |
Experimental Protocol: Synthesis of Benzyl(3-isopropylphenyl)sulfane
-
To a solution of this compound (1.0 mmol, 1 equiv.) in dimethylformamide (DMF, 5 mL) in a round-bottom flask, potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.) is added.
-
The mixture is stirred at room temperature for 15 minutes to facilitate the formation of the thiophenolate anion.
-
Benzyl chloride (1.1 mmol, 1.1 equiv.) is added dropwise to the suspension.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours).
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure thioether.[3]
Visualization of Experimental Workflow
Caption: Workflow for the S-alkylation of this compound.
Ring-Opening of Epoxides
Thiophenolates are excellent nucleophiles for the ring-opening of epoxides, yielding β-hydroxy thioethers. The reaction is highly regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring in a classic SN2 fashion.[4] This reaction can often proceed under neutral or mildly basic conditions.
Comparative Performance Data
| Epoxide Type | Reagents & Conditions | Regioselectivity | Typical Yield |
| Terminal Aliphatic | Neat (No Solvent), 70 °C | Attack at less substituted carbon | >90% |
| Internal (Symmetrical) | H₂O, 70 °C | N/A | >85%[4] |
| Styrene Oxide | H₂O, 70 °C | Mixture of regioisomers | >80%[5] |
Experimental Protocol: Synthesis of 1-((3-Isopropylphenyl)thio)propan-2-ol
-
In a flask, this compound (1.0 mmol, 1 equiv.) and propylene oxide (1.2 mmol, 1.2 equiv.) are mixed.
-
The mixture is stirred in water (2 mL) at 70 °C.[4] No catalyst is required for this transformation.
-
The reaction progress is monitored by TLC. The reaction is typically complete within 5-8 hours.
-
After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with water, then brine, and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the resulting crude oil is purified by column chromatography to yield the β-hydroxy thioether.
Visualization of Reaction Pathway
Caption: Regioselective ring-opening of an epoxide by 3-IPT.
Michael Addition to α,β-Unsaturated Carbonyls
The conjugate (or 1,4-) addition of thiophenols to Michael acceptors like α,β-unsaturated ketones, esters, and nitriles is a highly efficient C-S bond-forming reaction.[6] The soft thiophenolate nucleophile preferentially attacks the soft electrophilic β-carbon of the conjugated system. These reactions can often proceed without a catalyst, sometimes under solvent-free conditions.[7]
Comparative Performance Data
| Michael Acceptor | Reagents & Conditions | Typical Yield | Notes |
| Methyl Vinyl Ketone | Neat, 30 °C, 30 min | 93% | Reaction is fast and clean without catalyst or solvent.[7] |
| 2-Cyclohexen-1-one | Neat, 30 °C, 45 min | 95% | Excellent yield for cyclic enones.[6] |
| Acrylonitrile | Base catalyst (e.g., Et₃N), CH₃CN, RT | >90% | A base is often used to catalyze the reaction with less reactive acceptors. |
Experimental Protocol: Conjugate Addition to Methyl Vinyl Ketone
-
In a small vial, this compound (2.0 mmol, 2 equiv.) and methyl vinyl ketone (1.0 mmol, 1 equiv.) are combined.
-
The mixture is stirred at 30 °C under solvent-free conditions.[7]
-
The reaction is typically complete within 30 minutes, which can be verified by TLC analysis.
-
The crude reaction mixture is directly purified by flash column chromatography (eluting with a hexane/ethyl acetate mixture) to isolate the pure 1,4-adduct.
Visualization of Logical Relationship
Caption: Logical flow of the Michael Addition reaction.
S-Acylation with Acyl Halides
The reaction between 3-IPT and acyl halides (or anhydrides) is a rapid and generally irreversible process that forms thioesters. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct. The high reactivity of the acyl halide makes this a very reliable method for thioester synthesis.[8][9]
Comparative Performance Data
| Acylating Agent | Reagents & Conditions | Typical Yield | Notes |
| Acetyl Chloride | Et₃N, CH₂Cl₂, 0 °C to RT | >95% | Highly exothermic, requires cooling. |
| Benzoyl Chloride | Pyridine, CH₂Cl₂, 0 °C to RT | >95% | Forms a stable thioester. |
| Acetic Anhydride | Pyridine (cat.), Toluene, RT | 85-95% | Less reactive than acyl chlorides but a good alternative.[8] |
Experimental Protocol: Synthesis of S-(3-Isopropylphenyl) benzothioate
-
This compound (1.0 mmol, 1 equiv.) is dissolved in dichloromethane (CH₂Cl₂, 10 mL) in a flask and cooled to 0 °C in an ice bath.
-
Triethylamine (Et₃N, 1.2 mmol, 1.2 equiv.) is added to the solution.
-
Benzoyl chloride (1.1 mmol, 1.1 equiv.) is added dropwise to the stirred solution. A precipitate of triethylammonium chloride will form.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is quenched by adding water. The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to give the crude thioester, which can be purified by crystallization or column chromatography.
Visualization of Reaction Workflow
Caption: Workflow for the synthesis of a thioester from 3-IPT.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. tandfonline.com [tandfonline.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Efficient synthesis of beta, beta'-dihydroxy sulfides by ring opening of epoxides with mercaptoethanol catalyzed under solvent-free conditions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Thioester - Wikipedia [en.wikipedia.org]
The Reaction Mechanism of 3-Isopropylthiophenol with Electrophiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction mechanisms of 3-isopropylthiophenol with various electrophiles. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from established principles of organic chemistry and data from analogous substituted thiophenols to offer a robust predictive comparison. We will explore the dual reactivity of this compound, acting as a nucleophile at the sulfur atom and undergoing electrophilic substitution on the aromatic ring.
I. Nucleophilicity and Comparative Reactivity
Thiophenols are generally more acidic and their corresponding thiolates are more nucleophilic than phenols and alkoxides.[1][2][3] This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom, which makes it a "soft" nucleophile that reacts efficiently with "soft" electrophiles.[4][5]
The reactivity of this compound is influenced by the electronic effects of its substituents. The isopropyl group at the meta position is a weak electron-donating group, which slightly increases the electron density of the aromatic ring and the nucleophilicity of the sulfur atom compared to unsubstituted thiophenol.
Table 1: Predicted Comparative Nucleophilicity
| Compound | Key Substituent(s) | Expected Relative Nucleophilicity | Rationale |
| Thiophenol | None | Baseline | Reference compound. |
| This compound | -CH(CH₃)₂ (meta) | Higher than thiophenol | The isopropyl group is weakly electron-donating, increasing electron density on the sulfur and the aromatic ring. |
| 4-Methylthiophenol (p-Thiocresol) | -CH₃ (para) | Higher than thiophenol | The methyl group is electron-donating, increasing nucleophilicity.[6] |
| 4-Nitrothiophenol | -NO₂ (para) | Lower than thiophenol | The nitro group is strongly electron-withdrawing, decreasing the nucleophilicity of the sulfur.[6] |
II. Reaction with Electrophiles at the Sulfur Atom
The sulfur atom of this compound is a primary site for nucleophilic attack on a variety of electrophiles. These reactions typically proceed via an S-alkylation, S-acylation, or conjugate addition mechanism. The formation of the more potent thiolate nucleophile, by deprotonation with a base, is often a prerequisite for efficient reaction.
A. S-Alkylation and S-Acylation
This compound can be readily S-alkylated with alkyl halides and S-acylated with acyl chlorides or anhydrides. These reactions are fundamental for the synthesis of thioethers and thioesters.
Table 2: Comparison of S-Alkylation and S-Acylation Reactivity
| Reaction Type | Electrophile Example | Product Type | General Reactivity Trend |
| S-Alkylation | Benzyl bromide | Thioether | Thiophenols with electron-donating groups exhibit slightly higher reaction rates. |
| S-Acylation | Acetyl chloride | Thioester | Similar to S-alkylation, electron-donating groups enhance reactivity. |
B. Michael Addition
As a soft nucleophile, the thiolate of this compound readily undergoes conjugate (Michael) addition to α,β-unsaturated carbonyl compounds.[7][8][9]
III. Electrophilic Aromatic Substitution (SEAr)
The aromatic ring of this compound is activated towards electrophilic aromatic substitution. The regiochemical outcome of these reactions is directed by both the thiol (-SH) and the isopropyl (-CH(CH₃)₂) groups. Both are ortho-, para-directing activators.[4][10][11]
-
-SH group: Directs to positions 2, 4, and 6.
-
-CH(CH₃)₂ group: Directs to positions 2, 4, and 6.
Given the substitution pattern of this compound, the directing effects of the two groups reinforce each other, strongly activating positions 2, 4, and 6 for electrophilic attack. The final product distribution will be influenced by steric hindrance. The bulky isopropyl group at position 3 will likely hinder attack at the adjacent position 2 and to a lesser extent at position 4. Therefore, substitution at position 6 is generally favored, followed by position 4, with position 2 being the least favored.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reaction | Electrophile | Major Product(s) | Minor Product(s) | Rationale |
| Halogenation | Br₂/FeBr₃ | 6-Bromo-3-isopropylthiophenol | 4-Bromo-3-isopropylthiophenol, 2-Bromo-3-isopropylthiophenol | All three positions are activated, but position 6 is the most sterically accessible. |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-3-isopropylthiophenol | 4-Nitro-3-isopropylthiophenol, 2-Nitro-3-isopropylthiophenol | Similar to halogenation, steric factors favor substitution at the 6-position. |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 6-Acetyl-3-isopropylthiophenol | 4-Acetyl-3-isopropylthiophenol | The bulky acyl group will strongly favor the least hindered position (6). |
IV. Experimental Protocols
The following are generalized experimental protocols. Optimization will be necessary for specific substrates and electrophiles.
A. General Protocol for S-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetone, or ethanol) is added a base (1.1 eq., e.g., K₂CO₃, Et₃N, or NaH).[5]
-
The mixture is stirred at room temperature for 15-30 minutes to ensure the formation of the thiolate.
-
The alkylating agent (1.0-1.2 eq., e.g., an alkyl halide) is added, and the reaction is stirred at room temperature or heated as required.[5]
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
B. General Protocol for Friedel-Crafts Acylation of this compound
Caution: Friedel-Crafts reactions should be carried out under anhydrous conditions.
-
To a cooled (0 °C) suspension of a Lewis acid (1.1-2.0 eq., e.g., AlCl₃) in an inert solvent (e.g., CH₂Cl₂ or CS₂) is added the acylating agent (1.1 eq., e.g., an acyl chloride or anhydride).[12]
-
The mixture is stirred for 15 minutes before the dropwise addition of a solution of this compound (1.0 eq.) in the same solvent.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated HCl.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
C. General Protocol for Thiol-Michael Addition
-
To a solution of the Michael acceptor (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., THF, CH₂Cl₂, or MeCN) is added a catalytic amount of a base (e.g., Et₃N, DBU).[7][13]
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the adduct.
V. Reaction Mechanisms and Visualizations
The following diagrams illustrate the key reaction pathways of this compound.
Caption: S-Alkylation of this compound.
Caption: General mechanism for Electrophilic Aromatic Substitution.
Caption: Directing effects on the this compound ring.
Caption: Thiol-Michael addition reaction workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Isotopic Labeling Strategies for Quantitative Thiol Profiling
In the fields of chemical biology and drug development, understanding the reactivity of cysteine residues within the proteome is critical for elucidating protein function, redox signaling, and drug-target interactions. Cysteine's unique thiol group makes it a frequent target for covalent modifications. Isotopic labeling, coupled with mass spectrometry, provides a powerful means to quantify changes in cysteine reactivity across different biological states. This guide compares a quantitative thiol reactivity profiling (QTRP) platform, which utilizes a thiol-reactive probe, against other established methods for cysteine labeling and quantification.
Comparison of Thiol-Reactive Probes
The choice of a chemical probe is fundamental to the success of any thiol-profiling experiment. The ideal probe offers high reactivity and selectivity towards cysteine residues under physiological conditions. Below is a comparison of the functional groups used in various probes.
| Feature | IPM Probe (QTRP) | Iodoacetamides | Maleimides | Thiosulfates (TS-Link™) |
| Reactive Group | Methanethiosulfonate | Haloalkyl | Maleimide | Thiosulfate |
| Reaction pH | Near-neutral (Physiological) | ~7.0 - 8.5 | ~6.5 - 7.5[1] | Near-neutral (Physiological) |
| Bond Formed | Disulfide | Thioether | Thioether[1] | Disulfide[2] |
| Bond Reversibility | Reversible (with reducing agents) | Irreversible | Irreversible | Reversible (with reducing agents)[2] |
| Selectivity | High for thiols | Reacts with thiols; can show some reaction with histidine or methionine[2] | Highly thiol-selective at pH near 7.0[1][2] | High for thiols |
| Primary Application | Quantitative Thiol Reactivity Profiling (QTRP) | General protein labeling, Activity-Based Protein Profiling (ABPP)[3] | Cysteine reactivity profiling, bioconjugation[4] | Reversible labeling and hapten removal[2] |
Comparison of Quantitative Thiol Profiling Workflows
Beyond the initial labeling step, the overall experimental workflow determines the strategy's multiplexing capability, throughput, and the point at which isotopic labels are introduced. The QTRP platform is an activity-based protein profiling (ABPP) method that can be compared to other quantitative proteomic techniques.
| Workflow | QTRP with Isotopic Tagging | isoTOP-ABPP | SLC-ABPP with TMT | ICAT (Original) |
| Probe Type | Thiol-reactive probe (e.g., IPM) with a clickable handle (alkyne/azide)[5] | Isotopically encoded thiol-reactive probes (heavy/light)[6] | Thiol-reactive probe with a clickable handle[6] | Biotin-tagged, isotopically coded (heavy/light) thiol-reactive reagent[7] |
| Labeling Stage | Protein Level (in lysate)[5] | Protein Level (in lysate)[6] | Peptide Level (after enrichment)[6] | Protein Level (in lysate)[7] |
| Quantification | MS1 level via isotopically labeled click-reagent[5] | MS1 level via heavy/light probe mass difference[6] | MS2/MS3 level via TMT reporter ions[6] | MS1 level via heavy/light tag mass difference[7] |
| Multiplexing | Typically 2-plex per experiment | 2-plex (heavy vs. light) | Up to 35-plex with advanced TMT reagents[6] | 2-plex (heavy vs. light) |
| Enrichment | Streptavidin capture of biotin-tagged peptides[5] | Streptavidin capture of biotin-tagged proteins/peptides | Streptavidin capture of biotin-tagged peptides[6] | Avidin affinity chromatography[7] |
| Key Advantage | Measures intrinsic cysteine reactivity before protein digestion[5] | Direct comparison of probe-labeled peptides at the MS1 level | High multiplexing capacity and throughput[6] | One of the pioneering methods for targeted cysteine quantification |
Visualized Mechanisms and Workflows
To better illustrate the processes involved in thiol-reactive labeling, the following diagrams outline the core chemical reaction and the experimental workflow for the QTRP platform.
References
- 1. Thiol-Reactive Dyes - Biotium [biotium.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Proper Disposal of 3-Isopropylthiophenol: A Guide for Laboratory Professionals
Essential safety and logistical information for the handling and disposal of 3-Isopropylthiophenol, ensuring operational safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to maintaining a safe laboratory environment and adhering to environmental regulations. This compound, a compound utilized in various research and development applications, requires careful handling and specific disposal procedures due to its hazardous properties. This guide provides a clear, step-by-step approach to its safe disposal.
Safety and Hazard Profile
This compound is classified as a hazardous substance, posing multiple risks upon exposure. It is crucial to be fully aware of its hazards before handling.
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
May cause respiratory irritation.[2]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[1][2][3] All handling should be performed in a well-ventilated area or under a chemical fume hood.[1][2][4]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, essential for its safe handling and storage.
| Property | Value |
| Physical State | Liquid[1][2] |
| Appearance | Colorless to Light Yellow[1][2] |
| Odor | Stench[1][2] |
| Boiling Point | 99 - 100 °C / 210.2 - 212 °F @ 14 mmHg[2] |
| Flash Point | 106 °C / 222.8 °F[2] |
| Molecular Formula | C9H12S |
| Molecular Weight | 152.26 |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following protocol outlines the general steps for its safe disposal.
1. Waste Collection and Storage:
-
Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).
-
The container must be made of a compatible material and have a secure, tightly-fitting lid.
-
Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as oxidizing agents.[2]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
2. Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.[1][2]
-
Clean the spill area thoroughly.
3. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[1][3] This substance should not be released into the environment.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2][3]
-
Follow all institutional procedures for waste manifest documentation and container hand-off.
4. Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound.
-
Rinse with an appropriate solvent (check compatibility) and then wash with soap and water.
-
Collect all rinsate as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling 3-Isopropylthiophenol
Essential Safety and Handling Guide for 3-Isopropylthiophenol
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are critical for the safe handling, storage, and disposal of this compound and are intended for researchers, scientists, and drug development professionals.
Chemical Identity:
| Compound | This compound |
| Synonyms | 3-(Propan-2-yl)benzenethiol |
| Molecular Formula | C9H12S |
| CAS Number | 24331-72-8 |
Hazard Summary
This compound is a sulfur-containing organic compound that should be handled with care. Based on data for analogous compounds like (4-Isopropyl)thiophenol and Thiophenol, it is expected to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also likely to cause severe skin burns and eye damage and may cause respiratory irritation.[1][2][3] This compound has a strong, unpleasant odor (stench).[1][2]
Hazard Classifications:
| Hazard Class | Category |
| Acute Oral Toxicity | Category 4 |
| Acute Dermal Toxicity | Category 4 |
| Acute Inhalation Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |
Note: This data is based on the safety data sheet for the closely related compound (4-Isopropyl)thiophenol and should be considered representative.
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to ensure personal safety.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or PVC). Select gloves with a protection class of 5 or higher for prolonged contact.[4] | To prevent skin contact and absorption, which can cause burns and systemic toxicity.[2][5] |
| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles.[6][7] | To protect against splashes that can cause severe eye damage.[3][5] |
| Skin and Body Protection | A flame-retardant, anti-static lab coat or a complete chemical-resistant suit.[7] Long-sleeved clothing and appropriate footwear are essential.[8] | To prevent skin exposure and burns.[2] |
| Respiratory Protection | Use in a certified chemical fume hood is required. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) must be worn.[4][7] | To prevent inhalation, which can cause respiratory irritation and systemic toxicity.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and functional.[9]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated gloves, wipes, and empty containers, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure:
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6][8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Ventilate the area thoroughly.[7][9] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. ammol.org [ammol.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
